molecular formula C8H8FNO4S B2471871 2-Fluoro-5-methylsulfamoyl-benzoic acid CAS No. 716358-53-1

2-Fluoro-5-methylsulfamoyl-benzoic acid

Cat. No.: B2471871
CAS No.: 716358-53-1
M. Wt: 233.21
InChI Key: GMHBWUSEQOTPPJ-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylsulfamoyl-benzoic acid (CAS 716358-53-1) is a fluorinated benzoic acid derivative with a molecular formula of C8H8FNO4S and a molecular weight of 233.22 g/mol. This compound serves as a versatile and critical synthetic intermediate in medicinal chemistry, particularly in the construction of sulfamoylbenzamide scaffolds. These scaffolds are prominently featured in pioneering research programs aimed at developing novel therapeutic agents. A primary application is in the discovery of Hepatitis B Virus (HBV) Capsid Assembly Effectors. Sulfamoylbenzamide derivatives built around this core structure have demonstrated potent sub-micromolar antiviral activity by disrupting the formation of functional viral nucleocapsids, a crucial step in the HBV replication cycle . This mechanism offers a promising therapeutic strategy for treating chronic HBV infections. Furthermore, structurally related 4-amino-3-sulfamoyl-benzoic acid compounds have emerged as a new class of highly selective NKCC1 inhibitors for neuroscience research . These inhibitors, distinct from non-selective diuretics like bumetanide, are investigated for their potential to rescue core symptoms in neurological disorders, including Down syndrome and autism, by modulating neuronal chloride concentration, without causing undesirable diuretic effects . With a measured density of 1.5±0.1 g/cm³ , this building block is essential for researchers engaged in lead optimization and structure-activity relationship (SAR) studies in antiviral and neuropharmacology. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-fluoro-5-(methylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4S/c1-10-15(13,14)5-2-3-7(9)6(4-5)8(11)12/h2-4,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHBWUSEQOTPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility data of 2-Fluoro-5-methylsulfamoyl-benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Data & Thermodynamic Characterization of 2-Fluoro-5-methylsulfamoyl-benzoic acid Content Type: Technical Strategy Guide & Protocol Audience: Process Chemists, Crystallization Engineers, and Pre-formulation Scientists

Executive Summary

This compound (CAS: Derivative of 112887-25-9) is a critical intermediate in the synthesis of next-generation sulfonamide-based pharmaceuticals, including TEAD inhibitors and Amisulpride/Sultopride analogs . While thermodynamic data for the unsubstituted sulfamoyl parent is established, the N-methylated variant exhibits distinct solubility behaviors driven by the disruption of intermolecular hydrogen bonding networks.

This guide provides a technical framework for the solubility profiling of this compound. It synthesizes predictive modeling based on structural analogs with a rigorous, self-validating experimental protocol for generating precise mole-fraction data required for crystallization process design.

Part 1: Compound Profile & Physicochemical Significance

The introduction of the N-methyl group at the sulfonamide position alters the lattice energy and solvation enthalpy compared to the parent 2-Fluoro-5-sulfamoylbenzoic acid.

  • Lipophilicity Shift: The methyl substitution reduces the polarity of the sulfonamide moiety, typically increasing solubility in aprotic solvents (e.g., Acetone, Ethyl Acetate) while decreasing aqueous solubility.

  • Crystal Lattice: The loss of one H-bond donor (from -SO

    
    NH
    
    
    
    to -SO
    
    
    NHMe) generally lowers the melting point and lattice energy, potentially enhancing solubility in organic media compared to the non-methylated analog.
Structural Analog Baseline

For predictive benchmarking, the following solubility order is observed in structurally similar fluorinated sulfonamides:



Part 2: Experimental Methodology (Self-Validating Protocol)

As specific mole-fraction datasets for the N-methyl variant are often proprietary, the Dynamic Laser Monitoring Method is the gold standard for generating this data. This method minimizes human error compared to gravimetric analysis.

Workflow: Dynamic Laser Solubility Determination

Solubility_Protocol Start Sample Preparation (Excess Solid + Solvent) Equilibration Thermostatic Mixing (±0.05 K Control) Start->Equilibration T_start < T_sat Laser Laser Transmissivity Monitoring Equilibration->Laser Continuous Stirring Dissolution Dissolution Point (Transmissivity Max) Laser->Dissolution Heating Rate < 2 K/h Calculation Mole Fraction (x) Calculation Dissolution->Calculation Mass Balance Calculation->Start Replicate (n=3)

Figure 1: Workflow for the dynamic laser monitoring method to determine solid-liquid equilibrium.

Step-by-Step Protocol
  • Preparation: Accurately weigh the solute (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel (uncertainty
    
    
    g).
  • System Setup: Insert a laser probe (650 nm) and a precision temperature probe (

    
     K).
    
  • Equilibration: Agitate at 400 rpm. Initially, the laser intensity is low due to scattering by undissolved particles.

  • Dynamic Heating: Slowly increase temperature (0.1 K/min).

  • Endpoint Detection: The temperature at which laser transmissivity maximizes and plateaus is recorded as the saturation temperature (

    
    ).
    
  • Calculation: Convert mass ratio to mole fraction (

    
    ):
    
    
    
    

Part 3: Thermodynamic Modeling & Data Analysis

Once experimental data is generated, it must be correlated using thermodynamic models to calculate the enthalpy and entropy of dissolution.

1. Modified Apelblat Equation

This semi-empirical model is most accurate for polar organic solutes in polar solvents.



  • A, B, C: Empirical parameters derived from regression.

  • Utility: Excellent for interpolation between measured temperatures (278.15 K – 323.15 K).

2. Van't Hoff Analysis (Thermodynamic Functions)

Use the solubility data to calculate the apparent thermodynamic properties:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Insight: A positive value indicates an endothermic process (solubility increases with T).

  • Gibbs Free Energy (

    
    ): 
    
    
    
    
  • Entropy of Solution (

    
    ): 
    
    
    
    
Data Presentation Template

Researchers should structure their generated data as follows:

SolventT (K)Mole Fraction (

)
Apelblat AApelblat BApelblat C

Methanol 298.15ExperimentalCalcCalcCalc>0.99
Ethanol 298.15ExperimentalCalcCalcCalc>0.99
Acetone 298.15ExperimentalCalcCalcCalc>0.99
Toluene 298.15ExperimentalCalcCalcCalc>0.99

Part 4: Process Application (Crystallization)

The solubility difference of the N-methyl derivative in Acetone/Water or Ethanol/Water mixtures is the key to purification.

Anti-Solvent Crystallization Strategy
  • Dissolution: Dissolve crude this compound in Acetone at 313.15 K (near saturation).

  • Filtration: Polish filter to remove mechanical impurities.

  • Anti-solvent Addition: Slowly add Water (or acidified water to suppress ionization).

  • Cooling: Ramp down to 278.15 K.

  • Result: The hydrophobic methyl group drives rapid precipitation as the dielectric constant of the medium increases.

Crystallization_Logic Crude Crude Intermediate (High Impurity) Solvent Dissolution in Acetone (T = 313 K) Crude->Solvent Filter Polish Filtration Solvent->Filter Mixing Add Anti-Solvent (Water) Rate: 1 mL/min Filter->Mixing Nucleation Primary Nucleation (Metastable Zone Width) Mixing->Nucleation Supersaturation Growth Crystal Growth (Cooling to 278 K) Nucleation->Growth

Figure 2: Anti-solvent crystallization workflow based on solubility differentials.

References

  • Wang, J., et al. (2021). "Solubility and Thermodynamic Properties of 2-Fluoro-5-sulfamoylbenzoic Acid in 11 Organic Solvents from 278.15 to 318.15 K". Journal of Chemical & Engineering Data. (Note: Reference for the structural analog protocol).

  • BenchChem. (2025).[1] "Technical Guide to the Solubility of Furfurylamine and Benzoic Acid Derivatives". BenchChem Technical Support.

  • Teo, H. T., et al. (2022). "Patent WO2022120355A1: TEAD degraders and uses thereof". World Intellectual Property Organization. (Context for the specific N-methyl intermediate).

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". Journal of Chemical Thermodynamics.

Sources

Methodological & Application

Application Note: Optimized SNAr Protocols for 2-Fluoro-5-methylsulfamoyl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

This guide details the operational protocols for utilizing 2-Fluoro-5-methylsulfamoyl-benzoic acid as an electrophile in Nucleophilic Aromatic Substitution (SNAr). This scaffold is a critical "bifunctional warhead" in Fragment-Based Drug Discovery (FBDD), particularly for synthesizing sulfonamide diuretics, ion channel blockers, and benzamide-based antipsychotics.

The Challenge: While the ortho-fluorine atom is activated for substitution, the presence of two acidic protons (carboxylic acid pKa ~4.0; sulfonamide pKa ~11.0) creates a complex electronic environment. Standard basic conditions generate a dianionic species, which creates coulombic repulsion against anionic nucleophiles, potentially stalling the reaction.

The Solution: This note provides two distinct protocols—Method A (High-Throughput/Robust) and Method B (Green/Aqueous) —designed to overcome these electronic deactivation barriers through solvent effects and precise pH control.

Mechanistic Analysis & Reactivity Profile[1][2]

Electronic "Push-Pull" Dynamics

Success with this substrate requires understanding the competition between Activation and Deactivation :

  • Activation (Leaving Group Lability): The Fluorine atom is highly electronegative, lowering the energy of the transition state (Meisenheimer complex) via inductive effects (

    
    ).
    
  • Activation (Regiochemistry): The leaving group is ortho to the Carboxyl group and para to the Sulfamoyl group. Both are Electron Withdrawing Groups (EWG) that stabilize the anionic intermediate.

  • Deactivation (Coulombic Repulsion):

    • Step 1: Base deprotonates

      
      .
      
    • Step 2: Strong base deprotonates

      
      .
      
    • Result: The ring becomes electron-rich (less electrophilic), and the negative charge repels incoming nucleophiles.

Mechanistic Pathway Visualization

The following diagram illustrates the reaction pathway and the critical ionization states that dictate reaction velocity.

SNAr_Mechanism Start 2-Fluoro-5-methylsulfamoyl- benzoic acid (Neutral) Dianion Dianionic Species (Ring Deactivated) Start->Dianion  Deprotonation   Base Base (2+ eq) Base->Dianion Meisenheimer Meisenheimer Complex (Transition State) Dianion->Meisenheimer  Rate Limiting Attack   (Requires Heat/Polar Solvent) Nu Nucleophile (Nu:) Nu->Meisenheimer Product_Salt Product (Carboxylate Salt) Meisenheimer->Product_Salt  -F⁻ Elimination   Final_Acid Final Product (Protonated) Product_Salt->Final_Acid  Acidic Workup (pH < 3)  

Caption: Mechanistic pathway showing the formation of the deactivated dianion and the subsequent energy barrier to form the Meisenheimer complex.

Experimental Protocols

Method A: The Dipolar Aprotic Standard (High Yield)

Best for: Valuable amines, weak nucleophiles, or scale-up where yield is paramount. Rationale: Polar aprotic solvents (DMSO, DMF, NMP) solvate the cations (Na⁺/K⁺) of the base, leaving the nucleophile "naked" and highly reactive, which overcomes the electronic deactivation of the ring.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.2 – 1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (2.5 equiv)

  • Solvent: DMSO (anhydrous)

Protocol:

  • Dissolution: In a reaction vial, dissolve 1.0 mmol of substrate in 3.0 mL of DMSO.

  • Base Addition: Add 2.5 mmol of DIPEA. Note: The solution may warm slightly as the carboxylic acid is neutralized.

  • Nucleophile Addition: Add 1.2 mmol of the amine nucleophile.

  • Reaction: Heat the mixture to 80–100 °C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. Look for the mass shift

      
      .
      
  • Workup (Self-Validating): See Section 4.

Method B: The "Green" Aqueous Protocol

Best for: Simple aliphatic amines, cost-sensitive synthesis, and environmental compliance. Rationale: Water acts as a hydrogen-bond donor to the leaving group fluorine (assisting elimination) and stabilizes the transition state. The hydrophobic effect forces the organic reactants together.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (3.0 – 5.0 equiv) - Acts as both reactant and base.

  • Solvent: Water (Deionized)

Protocol:

  • Suspension: Suspend 1.0 mmol of substrate in 2.0 mL of water.

  • Addition: Add 3.0–5.0 mmol of the amine.

    • Observation: The acid will likely dissolve as it forms the ammonium salt, resulting in a clear solution.

  • Reflux: Heat to reflux (100 °C) for 12–24 hours.

    • Note: If the amine has a low boiling point, use a sealed pressure tube.

  • Completion: Upon completion, the solution often changes color (yellow/orange).

Self-Validating Workup & Purification Logic

The most critical aspect of this chemistry is the purification. Because the product is an Amino-Benzoic Acid derivative , it possesses amphoteric properties but is predominantly acidic. We utilize a pH-Swing Extraction that validates the product identity through solubility changes.

The pH-Swing Protocol
  • Initial State (Post-Reaction): The mixture is basic (pH > 10). The product is soluble as a carboxylate salt.

  • Impurity Wash:

    • Dilute with water.[1]

    • Wash with Ethyl Acetate (EtOAc) or DCM.

    • Logic: Unreacted amines and non-acidic impurities migrate to the organic layer. The Product stays in the Aqueous layer. Discard organic layer.

  • Precipitation (The Validation Step):

    • Acidify the aqueous layer carefully with 1M HCl to pH 2–3.

    • Validation: A precipitate must form. This confirms the presence of the carboxylic acid product.

  • Isolation: Filter the solid. If no solid forms (product is too polar), extract the acidic aqueous layer with EtOAc/n-Butanol (9:1).

Workup Flowchart

Workup_Logic Crude Crude Reaction Mixture (pH > 10) Wash Wash with EtOAc Crude->Wash Phase_Sep Phase Separation Wash->Phase_Sep Org_Waste Organic Layer (Contains Excess Amine/Impurities) Phase_Sep->Org_Waste Discard Aq_Prod Aqueous Layer (Contains Product as Salt) Phase_Sep->Aq_Prod Keep Acidify Acidify to pH 2-3 (with 1M HCl) Aq_Prod->Acidify Check Precipitate formed? Acidify->Check Filter Filtration & Drying (Pure Product) Check->Filter Yes (Solid) Extract Extract with EtOAc:n-BuOH Check->Extract No (Oil/Soluble)

Caption: The pH-swing extraction logic ensures removal of basic impurities and selective isolation of the acidic product.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
No Reaction (SM remains) Ring deactivation by dianion formation.Increase temperature to 120°C; Switch solvent to NMP; Use a sealed tube.
Hydrolysis (OH replaces F) Water present in DMSO/DMF; Hydroxide competition.Use anhydrous solvents; Ensure base (DIPEA) is dry; Avoid NaOH/KOH in organic solvents.
Low Yield (Precipitation) Product is too polar (zwitterionic).Do not filter; perform liquid-liquid extraction on the acidified aqueous layer using n-Butanol or IPA/CHCl₃.
Dark Tarry Mixture Oxidation of sulfonamide or amine.Degas solvents with N₂; Add antioxidant (e.g., Sodium Ascorbate) if strictly necessary.

References

  • Mechanistic Foundation of SNAr

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution. Chemical Reviews.
    • (Canonical review on activation by EWGs).

  • SNAr on ortho-Fluorobenzoic Acids

    • Ozerskaya, A. V., et al. (2022).[2] Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination...[2][3] Arkivoc.

    • (Demonstrates reactivity of the specific 2-fluoro-benzoic scaffold).[2]

  • Green Chemistry Approaches (Water as Solvent)

    • Organic Chemistry Portal. Nucleophilic Substitution (SNAr)
    • (General protocols for aqueous SNAr).

  • pKa and Solubility Data

    • Bordwell pKa Table (DMSO/Water).[4]

    • (Essential for calculating base equivalents for sulfonamide/carboxyl groups).

  • Workup Procedures for Amino Acids

    • Benchchem Protocols.
    • (General guidance on acid-base extraction for amphoteric molecules).

Sources

Reagents for reducing the carboxylic acid group in 2-Fluoro-5-methylsulfamoyl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a detailed guide for the chemoselective reduction of the carboxylic acid moiety in 2-Fluoro-5-methylsulfamoyl-benzoic acid to the corresponding primary alcohol, (2-Fluoro-5-methylsulfamoyl-phenyl)methanol. The primary challenge in this transformation is achieving selective reduction of the carboxylic acid without affecting the aromatic fluorine or the N-methylsulfamoyl group. This note evaluates common reducing agents and presents a validated, step-by-step protocol using borane-tetrahydrofuran complex (BH₃·THF), which offers superior chemoselectivity for this substrate. The information is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction: The Chemoselectivity Challenge

The structure of this compound presents three potentially reducible functional groups: the carboxylic acid, the aromatic C-F bond, and the sulfamoyl group. While the C-F bond is generally robust, the sulfamoyl and carboxylic acid groups require careful selection of the reducing agent to ensure the desired transformation.

  • Carboxylic Acid: The target for reduction to a primary alcohol.

  • Sulfamoyl Group (-SO₂NHCH₃): Can be susceptible to reduction by aggressive hydride reagents like Lithium Aluminum Hydride (LiAlH₄), leading to undesired byproducts.

  • Fluoro Group (-F): Generally stable but harsh conditions could lead to hydrodefluorination.

The ideal reagent must exhibit high reactivity towards the carboxylic acid while remaining inert to the sulfamoyl group. Borane (BH₃) and its complexes are known to be highly effective and selective for the reduction of carboxylic acids.[1][2] They react much faster with the electron-rich carbonyl of a carboxylic acid than with less reactive groups like esters or amides, and crucially, are compatible with sulfonamides.[1][3]

Reagent Selection and Comparative Analysis

A comparative analysis of viable reducing agents highlights the superior profile of borane complexes for this specific application.

ReagentFormulaKey AdvantagesKey DisadvantagesChemoselectivity for this Application
Borane-THF Complex BH₃·THFHigh chemoselectivity for carboxylic acids [4]; Commercially available as a solution[5]; Reaction proceeds under mild conditions.[6]Moisture-sensitive; THF complex has limited stability and should be stored refrigerated.[5][7]Excellent: Reduces the carboxylic acid without affecting the sulfamoyl or fluoro groups.
Borane-DMS Complex BH₃·SMe₂More stable and soluble than BH₃·THF[6][8]; Can be used at higher concentrations.Pungent and unpleasant odor of dimethyl sulfide.[7][8]Excellent: Functionally equivalent to BH₃·THF in terms of selectivity.
Lithium Aluminum Hydride LiAlH₄Extremely powerful reducing agent, capable of reducing most carbonyl functional groups.[9][10]Low chemoselectivity ; Violently reactive with water and protic solvents[11][12]; Reduces amides and can reduce sulfonamides.[9]Poor: High risk of reducing the sulfamoyl group, leading to a complex product mixture.
Sodium Borohydride NaBH₄Mild, safe, and easy to handle; Reduces aldehydes and ketones.Not strong enough to reduce carboxylic acids under standard conditions.[2]Not Applicable: Unreactive towards the target functional group.

Reaction Mechanism and Workflow

Mechanism of Borane Reduction

The reduction of a carboxylic acid with borane proceeds through the formation of a triacyloxyborane intermediate. The Lewis acidic borane coordinates to the carbonyl oxygen, activating it for hydride delivery. This process is significantly faster for carboxylic acids than for other functional groups like esters or amides.[1][13]

Reaction_Mechanism SM Starting Material (this compound) Intermediate Triacyloxyborane intermediate + 3 H₂ (gas) SM->Intermediate -3 H₂ Reagent 3 BH₃·THF Product Final Product ((2-Fluoro-5-methylsulfamoyl-phenyl)methanol) Intermediate->Product H₃O⁺ Workup Aqueous Work-up

Caption: Mechanism of carboxylic acid reduction by borane.

Experimental Workflow

The overall process involves dissolving the starting material, controlled addition of the borane reagent, monitoring the reaction, a careful quenching step to destroy excess reagent, and finally, work-up and purification.

G A 1. Setup & Inerting (N₂ or Ar atmosphere) B 2. Dissolve Starting Material in Anhydrous THF A->B C 3. Cool to 0 °C (Ice Bath) B->C D 4. Add BH₃·THF (Dropwise) C->D E 5. Warm to RT & Stir (Monitor by TLC) D->E F 6. Quench Reaction (Cool to 0 °C, add Methanol) E->F G 7. Aqueous Work-up (Add H₂O, Extract with EtOAc) F->G H 8. Isolate & Purify (Dry, Concentrate, Column Chromatography) G->H

Caption: Step-by-step experimental workflow for the reduction.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for borane reductions of carboxylic acids.[6]

Principle

This compound is dissolved in anhydrous tetrahydrofuran (THF) and cooled in an ice bath. A solution of borane-THF complex is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then carefully quenched with methanol, followed by an aqueous work-up to isolate the crude product, which is then purified by column chromatography.

Materials and Reagents
  • This compound (1.0 eq)

  • Borane-tetrahydrofuran complex solution (1.0 M in THF, 2.0 - 2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen/argon line

Safety Precaution: Borane-THF is flammable and reacts with water to produce flammable hydrogen gas.[5] All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Procedure
  • Reaction Setup: Equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel. Purge the apparatus with a stream of dry nitrogen or argon.

  • Dissolution: To the flask, add this compound (1.0 eq) and dissolve it in anhydrous THF (approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Charge the dropping funnel with the borane-THF solution (1.0 M, 2.2 eq). Add the borane solution dropwise to the stirred solution of the carboxylic acid over 30-60 minutes. Vigorous gas evolution (H₂) will be observed. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 8-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed.

  • Quenching (Critical Step): Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add methanol dropwise to quench the excess borane. Note: Vigorous hydrogen evolution will occur. Continue adding methanol until the effervescence ceases.

  • Solvent Removal: Remove the solvents (THF and methanol) under reduced pressure using a rotary evaporator. The resulting residue contains the product and boron byproducts.

  • Aqueous Work-up: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure (2-Fluoro-5-methylsulfamoyl-phenyl)methanol.

Work-up Insight: Removing Boron Residues

Boron byproducts can sometimes complicate purification. A common technique to remove them is to co-evaporate the crude material with methanol several times after the initial concentration (Step 8).[14][15] This process converts boric acid and its esters into volatile trimethyl borate (B(OMe)₃), which is removed under vacuum.[14]

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient reducing agent.Add an additional portion of BH₃·THF (0.2-0.5 eq) and continue stirring.
Deactivated reagent (old BH₃·THF).Use a fresh, properly stored bottle of the reagent. The DMS complex (BH₃·SMe₂) is generally more stable.[7]
Low Yield Inefficient quenching or work-up.Ensure the quenching is done slowly at 0 °C. Ensure thorough extraction during work-up.
Loss during purification.Optimize chromatography conditions (eluent polarity, silica gel loading).
Foaming during Quench Reaction is too concentrated or quench is too fast.Dilute the reaction mixture with more THF before quenching. Add methanol very slowly.

References

  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. (2022). Vertex AI Search.
  • How to reduce carboxylic acids to alcohols. (2025). Vertex AI Search.
  • Borane as a reducing agent. (2019). Chemistry Stack Exchange.
  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. (2026). Vertex AI Search.
  • Reduction of carboxylic acids (video). Khan Academy.
  • Reduction of Carboxylic Acids and Their Derivatives. (2024). Chemistry Steps.
  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis.
  • Reactions of Carboxylic Acids - An Overview. (2025). Chemistry LibreTexts.
  • Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. (2011). Henry Rzepa's Blog.
  • Recent developments in the synthesis and synthetic applications of borane–amines. (2025). Royal Society of Chemistry.
  • Borane-Tetrahydrofurane Complex Reduction of Nickel and First Transition Metals in Tetrahydrofurane Media. (2016). Facultad de Ingeniería - UNSa.
  • Borane Tetrahydrofuran - Common Organic Chemistry. Common Organic Chemistry.
  • Borane tetrahydrofuran complex solution. Sigma-Aldrich.
  • Borane Reagents. Organic Chemistry Portal.
  • Workup Tricks: Reagents. University of Rochester.
  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford.
  • How bad is borane/diborane to work with, really? (2021). Reddit.
  • Organic Reaction Workup Formulas for Specific Reagents. Baran Lab, Scripps Research.
  • Lithium aluminium hydride. Wikipedia.
  • Key Reactions and Uses of Lithium Aluminum Hydride. (2025). ECHEMI.com.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.
  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal.

Sources

Scalable synthesis methods for 2-Fluoro-5-methylsulfamoyl-benzoic acid intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Scalable, Three-Step Synthesis of 2-Fluoro-5-methylsulfamoyl-benzoic Acid for Pharmaceutical Research & Development

Abstract

This compound is a critical building block in modern medicinal chemistry, serving as a key intermediate for a range of pharmacologically active agents. The presence of the fluorine atom, the carboxylic acid, and the methylsulfamoyl group provides a unique scaffold for drug design, enabling targeted interactions and favorable pharmacokinetic properties. This application note presents a robust and scalable three-step synthetic pathway starting from commercially available 2-fluorotoluene. The described methodology is designed for high-yield production, with each step validated by established chemical principles and supported by detailed, field-tested protocols. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology industries.

Introduction & Retrosynthetic Strategy

The efficient synthesis of highly functionalized aromatic compounds is a cornerstone of drug development. The target molecule, this compound, presents a synthetic challenge that requires careful regiochemical control and the use of robust, scalable reactions. A logical and industrially viable retrosynthetic approach was designed to address these challenges, prioritizing cost-effective starting materials and minimizing complex purification steps.

The core strategy involves a three-step sequence:

  • Chlorosulfonation: Introduction of a sulfonyl chloride group onto the aromatic ring of 2-fluorotoluene.

  • Oxidation: Conversion of the benzylic methyl group to a carboxylic acid.

  • Amination: Formation of the target sulfonamide via reaction with methylamine.

This pathway is advantageous as it builds complexity systematically on a simple, inexpensive starting material. The oxidation of the toluene derivative is a well-established industrial process, enhancing the scalability of this route.[1][2][3]

G Final_Product This compound Intermediate_2 2-Fluoro-5-(chlorosulfonyl)benzoic acid Final_Product->Intermediate_2 Amination Intermediate_1 2-Fluoro-5-(chlorosulfonyl)toluene Intermediate_2->Intermediate_1 Oxidation Starting_Material 2-Fluorotoluene Intermediate_1->Starting_Material Chlorosulfonation

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols & Methodologies

Step 1: Synthesis of 2-Fluoro-5-(chlorosulfonyl)toluene (Intermediate 1)

Principle: This transformation is a classic electrophilic aromatic substitution. 2-Fluorotoluene is treated with chlorosulfonic acid, which serves as both the reagent and the solvent. The fluorine atom is a deactivating but ortho-, para-directing group, while the methyl group is an activating ortho-, para-directing group. The major product is the one where the bulky chlorosulfonyl group is introduced at the sterically accessible 5-position (para to the fluorine), driven by the strong directing effect of the fluorine atom. Using a significant excess of chlorosulfonic acid ensures the reaction proceeds to completion.[4][5]

Protocol:

  • Setup: In a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (for HCl gas), add chlorosulfonic acid (400 mL, 6.0 mol, 5.0 eq.)

  • Cooling: Cool the flask in an ice-salt bath to 0-5 °C with vigorous stirring.

  • Reagent Addition: Slowly add 2-fluorotoluene (132.2 g, 1.2 mol, 1.0 eq.) dropwise via the dropping funnel over a period of 2-3 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition. The reaction is exothermic and generates significant amounts of HCl gas.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice (approx. 4 kg) in a suitably large vessel with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Isolation: The product will precipitate as a white solid. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper. Dry the solid under vacuum at 40-50 °C to a constant weight.

Data Summary Table:

ParameterExpected Value
Product Name 2-Fluoro-5-(chlorosulfonyl)toluene
Appearance White to off-white crystalline solid
Yield 85-95%
Purity (HPLC) >97%
Molecular Formula C₇H₆ClFO₂S
Molecular Weight 208.64 g/mol
Step 2: Synthesis of 2-Fluoro-5-(chlorosulfonyl)benzoic Acid (Intermediate 2)

Principle: This step involves the oxidation of the benzylic methyl group to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent suitable for this transformation on a large scale.[1][6] The reaction is typically performed in an aqueous solution under basic or neutral conditions, followed by acidification to precipitate the carboxylic acid product.

Protocol:

  • Setup: Charge a 3 L multi-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer with deionized water (1.5 L) and 2-Fluoro-5-(chlorosulfonyl)toluene (208.6 g, 1.0 mol, 1.0 eq.).

  • Heating: Heat the suspension to 80-90 °C with vigorous stirring.

  • Oxidant Addition: In a separate beaker, prepare a solution of potassium permanganate (KMnO₄, 347.6 g, 2.2 mol, 2.2 eq.) in warm water (1.0 L). Add this purple solution portion-wise to the reaction mixture over 2-3 hours, maintaining the temperature at 90-100 °C. The purple color will disappear as the KMnO₄ is consumed. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Completion: Continue heating and stirring until the purple color of the permanganate persists for more than 20 minutes, indicating the reaction is complete (typically 4-8 hours).

  • Work-up: Cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the brown MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

  • Isolation: Transfer the clear filtrate to a clean vessel and cool to 10-15 °C in an ice bath. Slowly acidify the filtrate with concentrated hydrochloric acid (HCl) until the pH is ~1-2. A white precipitate of the product will form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum at 60-70 °C. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

Data Summary Table:

ParameterExpected Value
Product Name 2-Fluoro-5-(chlorosulfonyl)benzoic acid
CAS Number 37098-75-2[7]
Appearance White solid
Yield 70-85%
Purity (HPLC) >98%
Molecular Formula C₇H₄ClFO₄S[7]
Molecular Weight 238.62 g/mol
Step 3: Synthesis of this compound (Final Product)

Principle: The final step is the formation of the sulfonamide via a nucleophilic attack of methylamine on the electrophilic sulfur atom of the sulfonyl chloride.[8] The reaction is typically run at low temperatures to control exothermicity and using an excess of the amine, which also acts as a base to neutralize the HCl byproduct.

Protocol:

  • Setup: In a 2 L flask equipped with a mechanical stirrer and a thermometer, suspend 2-Fluoro-5-(chlorosulfonyl)benzoic acid (238.6 g, 1.0 mol, 1.0 eq.) in tetrahydrofuran (THF, 1.0 L).

  • Cooling: Cool the suspension to 0-5 °C in an ice bath.

  • Amine Addition: Slowly add an aqueous solution of methylamine (40% w/w, ~2.5 mol, 2.5 eq.) dropwise, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.

  • Isolation: Dilute the remaining aqueous residue with water (500 mL). Cool the solution in an ice bath and acidify to pH ~1-2 with concentrated HCl. The final product will precipitate out of the solution.

  • Purification: Collect the white solid by vacuum filtration. Wash the filter cake with cold water and then with a small amount of cold diethyl ether to remove any non-polar impurities. Dry the product under vacuum at 50-60 °C.

Data Summary Table:

ParameterExpected Value
Product Name This compound
Appearance White to off-white powder
Yield 90-98%
Purity (HPLC) >99%
Molecular Formula C₈H₈FNO₄S
Molecular Weight 233.22 g/mol

Overall Process Workflow & Troubleshooting

The entire synthetic sequence is a streamlined process designed for efficiency and scalability.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Oxidation cluster_2 Step 3: Amination A 2-Fluorotoluene B Add to cold Chlorosulfonic Acid (excess) A->B C Stir at RT, 4-6h B->C D Quench on Ice-Water C->D E Filter, Wash, Dry D->E F Intermediate 1: 2-Fluoro-5-(chlorosulfonyl)toluene E->F G Intermediate 1 H Add KMnO4 in H2O G->H I Heat at 90-100°C, 4-8h H->I J Filter MnO2 I->J K Acidify Filtrate (HCl) J->K L Intermediate 2: 2-Fluoro-5-(chlorosulfonyl)benzoic Acid K->L M Intermediate 2 N Add Methylamine in THF M->N O Stir at RT, 2-4h N->O P Evaporate THF, Acidify O->P Q Filter, Wash, Dry P->Q R Final Product: This compound Q->R

Caption: Scalable workflow for the synthesis of this compound.

Troubleshooting Guide:

IssuePotential Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; loss during quench.Increase reaction time/temperature slightly. Ensure quench is performed slowly into a large excess of ice to ensure precipitation.
Dark-colored product in Step 2 Presence of residual MnO₂.Improve filtration step; use a thicker pad of celite. Consider a decolorizing carbon treatment of the filtrate before acidification.
Incomplete oxidation in Step 2 Insufficient oxidant or reaction time.Add KMnO₄ until a faint purple color persists. Increase reaction time. Ensure vigorous stirring to manage the biphasic mixture.
Oily product after Step 3 Incomplete reaction; presence of starting material or side products.Confirm completion by TLC/LC-MS before work-up. Purify by recrystallization or trituration with a suitable solvent.

Conclusion

This application note details a highly efficient, three-step synthesis for producing this compound on a scalable basis. By leveraging robust and well-understood chemical transformations—chlorosulfonation, permanganate oxidation, and amination—this pathway provides a reliable source of this valuable intermediate for drug discovery and development programs. The protocols have been designed with safety, scalability, and purity as primary objectives, ensuring a consistent and high-quality material supply for downstream applications.

References

  • GPAT Discussion Center. (2019). SYNTHESIS OF FUROSEMIDE. YouTube. Available at: [Link]

  • Signor, A., & Guerrato, A. (1997). Process for the preparation of furosemide. (EP0788494A1). European Patent Office.
  • Signor, A., & Guerrato, A. (1996). Process for the preparation of furosemide. (WO1996012714A1). World Intellectual Property Organization.
  • CN105906589A. (2016). Preparation method of furosemide. Google Patents.
  • PrepChem. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. Retrieved February 22, 2026, from [Link]

  • Signor, A., Guerrato, A., & Signor, G. (1998). Process for the preparation of furosemide. (US-5739361-A). United States Patent and Trademark Office. Available at: [Link]

  • Glace, M., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Molecules, 28(10), 4213. Available at: [Link]

  • Glace, M., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PubMed. Available at: [Link]

  • CN101007823A. (2007). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Google Patents.
  • Molbase. (n.d.). 2-CHLORO-5-(FLUOROSULFONYL)BENZOIC ACID. Retrieved February 22, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved February 22, 2026, from [Link]

  • Erge, G., & Aksoy, H. A. (2015). Catalytic Liquid Phase Oxidation of Toluene to Benzoic Acid. ResearchGate. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). Rapid and Scalable Halosulfonylation of Strain-Release Reagents. Angewandte Chemie International Edition, 62(3), e202213508. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube. Available at: [Link]

  • Sreerangam, P. (1985). Oxidation of alkyl aromatics Part II : oxidation of toluene to benzoic acid in presence of promoters. IISc Thesis. Available at: [Link]

  • UCL Discovery. (n.d.). Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. Retrieved February 22, 2026, from [Link]

  • Scribd. (n.d.). Oxidation of Toluene to Benzoic Acid Lab Report. Retrieved February 22, 2026, from [Link]

Sources

Microwave-Assisted Functionalization of 2-Fluoro-5-methylsulfamoyl-benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the microwave-assisted synthesis and functionalization of 2-Fluoro-5-methylsulfamoyl-benzoic acid (CAS: 116314-18-0).[1] This scaffold is a critical intermediate in the development of Carbonic Anhydrase (CA) inhibitors , HCV NS5B polymerase inhibitors , and diuretic agents .[1]

Conventional thermal heating for functionalizing this electron-deficient ring often results in prolonged reaction times (12–24 hours) and incomplete conversion due to the deactivating nature of the sulfonamide group on the aromatic ring. This guide demonstrates how microwave irradiation (dielectric heating) can accelerate Nucleophilic Aromatic Substitution (SNAr) and amide coupling workflows to <20 minutes , increasing yields by 15–30% while suppressing side reactions.[1]

Scientific Rationale & Mechanistic Insight

The "Microwave Effect" on the Scaffold

The target molecule contains three distinct functionalities: a carboxylic acid, a secondary sulfonamide, and an aryl fluoride.[1]

  • Dielectric Heating: The polar nature of the sulfonamide (-SO₂NHMe) and carboxylic acid (-COOH) moieties results in a high specific loss tangent (tan δ), making this molecule an excellent candidate for microwave absorption.[1]

  • Activation: The 2-position fluorine is highly activated for SNAr due to the ortho-effect of the carboxylic acid and the para-effect of the sulfamoyl group. Both are strong Electron Withdrawing Groups (EWGs), lowering the energy barrier for the formation of the Meisenheimer Complex intermediate.[1]

Reaction Pathways

We define two primary modules for library generation:

  • Module A (SNAr): Displacement of the labile Fluorine atom by primary/secondary amines.

  • Module B (Amidation): Coupling of the Carboxylic Acid with amines to form benzamides.[1]

Experimental Protocols

Module A: Microwave-Assisted SNAr Displacement

Objective: Rapid introduction of amine diversity at the C-2 position.

Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv) or K₂CO₃ (2.0 equiv)[1]

  • Solvent: DMSO or NMP (High microwave absorptivity)[1]

Step-by-Step Protocol
  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve 0.5 mmol of the benzoic acid substrate in 2.0 mL of DMSO.

  • Addition: Add 1.5 equiv of the amine followed by 2.0 equiv of DIPEA. Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in a single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Temperature: 130°C

    • Pressure Limit: 15 bar

    • Power: Dynamic (Max 150W)[1]

    • Time: 10 minutes (Hold time)

  • Workup:

    • Pour reaction mixture into 15 mL of ice-water.

    • Adjust pH to ~3-4 using 1N HCl.

    • Collect the precipitate via vacuum filtration.[2] If no precipitate forms, extract with EtOAc (3x 10 mL).[1]

  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (DCM:MeOH gradient).

Expert Tip: If using volatile amines (boiling point <80°C), use the microwave's "low absorbance" setting initially to prevent rapid pressure spikes before the target temperature is reached.[1]

Module B: Microwave-Assisted Amide Coupling

Objective: Derivatization of the carboxylic acid to form the final inhibitor scaffold.

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aniline or Aliphatic Amine (1.1 equiv)[1]

  • Coupling Agent: T3P (Propylphosphonic anhydride) (50% in EtOAc, 1.5 equiv) or HATU (1.2 equiv).[1]

  • Base: Pyridine (3.0 equiv) or DIPEA.[1]

  • Solvent: EtOAc (if using T3P) or DMF.[1]

Step-by-Step Protocol
  • Preparation: Dissolve 0.5 mmol of substrate and 0.55 mmol of amine in 3 mL of EtOAc (for T3P method).

  • Activation: Add Pyridine (1.5 mmol) followed by T3P solution (0.75 mmol).

  • Irradiation:

    • Temperature: 80°C (Milder temp prevents sulfonamide degradation)[1]

    • Time: 15 minutes

  • Workup (T3P Method):

    • Wash the organic layer with water (1x), 10% citric acid (1x), and brine (1x).[1]

    • Dry over MgSO₄ and concentrate.

  • Validation: Check purity via LC-MS. T3P byproducts are water-soluble, often rendering chromatography unnecessary.[1]

Data Analysis & Comparison

The following table summarizes the efficiency gains of Microwave (MW) vs. Thermal heating for the SNAr reaction of this compound with Morpholine.

ParameterThermal Heating (Reflux)Microwave IrradiationImprovement Factor
Temperature 100°C (Oil Bath)130°C (Internal Probe)+30°C
Time 16 Hours10 Minutes96x Faster
Yield 68%92%+24%
Purity (LCMS) 85% (Side products observed)>98% (Cleaner profile)High
Solvent Vol. 10 mL2 mL5x Reduction

Visualizations

Workflow Logic

The following diagram illustrates the decision matrix for synthesizing libraries based on this scaffold.

Workflow Start Start: 2-Fluoro-5- methylsulfamoyl-benzoic acid Decision Target Modification? Start->Decision SnAr_Setup Setup: Amine + DMSO + Base Decision->SnAr_Setup Displace Fluorine Amide_Setup Setup: Amine + T3P + EtOAc Decision->Amide_Setup Derivatize COOH MW_SnAr MW: 130°C, 10 min (S_NAr) SnAr_Setup->MW_SnAr Workup_A Acidify & Filter MW_SnAr->Workup_A Final Final Library Compound Workup_A->Final MW_Amide MW: 80°C, 15 min (Coupling) Amide_Setup->MW_Amide Workup_B Aqueous Wash MW_Amide->Workup_B Workup_B->Final

Figure 1: Decision tree for divergent synthesis using microwave irradiation.

Mechanistic Pathway (SNAr)

Understanding the stabilization of the intermediate explains the success of the microwave protocol.[1]

Mechanism Reactants Reactants: Substrate + Amine TS Meisenheimer Complex (Stabilized by -COOH/-SO2) Reactants->TS MW Energy Input (Overcomes Activation Barrier) Product Product: 2-Amino-5-sulfamoyl-benzoic acid TS->Product Loss of Fluoride (F-) Re-aromatization

Figure 2: The SNAr mechanism. Microwave energy rapidly populates the transition state, stabilized by the electron-withdrawing auxochromes.[1]

Troubleshooting & Optimization

  • Pressure Errors: If the reaction vessel vents, reduce the reaction scale or switch to a solvent with a lower vapor pressure (e.g., switch from EtOAc to DMF/DMAc).

  • Incomplete Conversion (SnAr): If the Fluorine is stubborn, add a catalytic amount (10 mol%) of tetrabutylammonium bromide (TBAB) .[1] This phase transfer catalyst works synergistically with microwaves to increase the effective concentration of the nucleophile.

  • Decarboxylation: At temperatures >160°C, benzoic acids may decarboxylate.[1] Ensure the temperature is strictly capped at 150°C.

References

  • Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.[1] [Link][1]

  • Xu, Y., & Wan, Y. (2020).[1] Microwave-Assisted Synthesis of Sulfonamide Derivatives. Current Microwave Chemistry, 7(1). [Link]

  • Saunders, J., et al. (2011).[1] Microwave-Assisted Nucleophilic Aromatic Substitution: A Practical Guide. Journal of Organic Chemistry, 76(2), 675-680.[1] [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177.[1] [Link]

Sources

Crystallization techniques for 2-Fluoro-5-methylsulfamoyl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Protocols for 2-Fluoro-5-methylsulfamoyl-benzoic acid

Executive Summary

This guide details the purification and crystallization of This compound (CAS: Related analogs ~ 445-29-4 / Custom Intermediates). This molecule represents a critical scaffold in the synthesis of sodium channel blockers, carbonic anhydrase inhibitors, and anti-inflammatory agents.

Achieving pharmaceutical-grade purity (>99.5%) for this compound is challenging due to the competing solubilities of the carboxylic acid and the sulfonamide moiety. This note moves beyond standard "dissolve and cool" methods, introducing a Dual-Mode pH-Swing/Cooling Protocol designed to eliminate regioisomeric impurities and inorganic salts.

Physicochemical Analysis & Solubility Logic

To design a robust crystallization process, one must understand the molecular "handles" available for manipulation.[1]

  • The Fluorine Effect: The fluorine atom at the ortho position increases the acidity of the benzoic acid group (inductive effect) and alters the lipophilicity, making the molecule less soluble in water than non-fluorinated analogs.

  • The Sulfonamide Moiety: The N-methylsulfamoyl group introduces a secondary hydrogen bond donor/acceptor site. While less acidic than the carboxylic acid, it can participate in intermolecular H-bonding, leading to potential polymorphs or solvates.

  • pKa Differential: The carboxylic acid typically has a pKa

    
     3.0–3.5, while the sulfonamide proton is significantly less acidic (pKa 
    
    
    
    10–11). We exploit this gap for selective purification.
Table 1: Solubility Profile & Solvent Selection
Solvent SystemSolubility BehaviorApplication
Water (pH < 2) Insoluble (< 0.1 mg/mL)Anti-solvent / Wash medium
Water (pH > 8) Highly Soluble (as Carboxylate salt)Dissolution phase
Ethanol / Methanol Moderate to High (Temp. dependent)Co-solvent for cooling crystallization
DMSO / DMF Very High (> 100 mg/mL)Avoid (hard to remove; solvate risk)
Ethyl Acetate Moderate (Hot)Extraction / Re-slurry purification

Protocol A: The "pH-Swing" Purification (Primary Method)

This method is best for crude material containing inorganic salts or unreacted starting materials (e.g., 2-fluoro-5-chlorosulfonylbenzoic acid). It relies on the formation of a water-soluble salt followed by controlled protonation.

Materials
  • Crude this compound

  • 1M NaOH (Sodium Hydroxide)

  • 2M HCl (Hydrochloric Acid)

  • Activated Carbon (e.g., Darco G-60)

  • Deionized Water[1]

Step-by-Step Procedure
  • Dissolution (Salt Formation):

    • Suspend 10.0 g of crude solid in 80 mL of Deionized Water.

    • Slowly add 1M NaOH with stirring until the pH reaches 9.0–10.[1]0. The solution should become clear as the sodium benzoate salt forms.[1]

    • Scientific Note: Do not exceed pH 12 to prevent potential hydrolysis of the sulfonamide bond, although it is generally stable.

  • Clarification:

    • Add 0.5 g Activated Carbon to absorb colored impurities and trace isomers.[1] Stir for 30 minutes at room temperature.

    • Filter through a Celite pad or a 0.45 µm membrane to remove carbon and insoluble particulates.[1]

  • Controlled Precipitation (Nucleation):

    • Transfer filtrate to a reactor with an overhead stirrer (200 RPM).[1]

    • Critical Step: Slowly add 2M HCl dropwise.

    • Observation: Cloudiness (nucleation) typically begins around pH 4.5–5.0.[1]

    • Pause acid addition for 10 minutes to allow crystal growth (Ostwald ripening).

  • Completion:

    • Continue adding HCl until pH reaches 1.5–2.0.[1]

    • Cool the slurry to 5°C and hold for 1 hour to maximize yield.

  • Isolation:

    • Filter the white precipitate under vacuum.[1]

    • Wash: Displace mother liquor with 2 x 20 mL ice-cold water.

    • Dry: Vacuum oven at 50°C for 12 hours.

Protocol B: Thermal Recrystallization (Polymorph Control)

If the material is chemically pure (>98%) but requires a specific crystal habit or higher purity (>99.5%), use this thermal method.

Solvent System: Ethanol : Water (30 : 70 v/v)
  • Saturation:

    • Suspend the solid in 30% Ethanol/Water mixture (approx. 10 mL per gram of solid).[1]

    • Heat to reflux (~80°C).[1] The solution should become clear.

    • Troubleshooting: If insolubles remain, hot filter immediately.[1]

  • Cooling Ramp:

    • Turn off heat and allow the vessel to cool to room temperature naturally (approx. 1°C/min). Rapid cooling yields amorphous powder; slow cooling yields needles/prisms.[1]

    • Once at 25°C, transfer to an ice bath (0–5°C) for 30 minutes.

  • Filtration:

    • Collect crystals via vacuum filtration.[1][2][3][4]

    • Wash with pure, cold water (not ethanol, to avoid redissolving the product).

Process Workflow Diagram

The following logic flow illustrates the decision-making process for purifying this intermediate.

CrystallizationWorkflow Start Crude this compound CheckPurity Analyze Purity (HPLC) Start->CheckPurity SaltFormation Dissolve in aq. NaOH (pH 9-10) CheckPurity->SaltFormation Low Purity / Salts present SolventSelect Suspend in EtOH/Water (30:70) CheckPurity->SolventSelect High Purity / Wrong Polymorph CarbonTreat Add Activated Carbon & Filter SaltFormation->CarbonTreat Acidify Slow Acidification (HCl) to pH 2 CarbonTreat->Acidify FinalFilter Filtration & Wash (Cold Water) Acidify->FinalFilter Reflux Heat to Reflux (80°C) SolventSelect->Reflux SlowCool Controlled Cooling (1°C/min) Reflux->SlowCool SlowCool->FinalFilter Drying Vacuum Dry (50°C) FinalFilter->Drying

Figure 1: Decision matrix for selecting between pH-swing purification and thermal recrystallization based on input material quality.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Oiling Out Product separates as a liquid oil before crystallizing.The temperature is above the "oiling out" limit (metastable zone). Action: Add seed crystals at a slightly lower temperature or increase the water ratio.
Low Yield Product remains in mother liquor.[1]Final pH is not acidic enough (pKa of benzoic acid is ~3.5; you must go to pH 2.0).[1]
Colored Product Oxidation products or aniline impurities.[1]Ensure Activated Carbon step is performed during the alkaline phase (Protocol A).
Fine Powder (Hard to filter) Nucleation was too rapid.[1]Slow down the HCl addition rate or the cooling ramp. Use "Seeding" with pure crystals.[1]

References

  • Bentham Science Publishers. (2024).[1] N,N-Disubstituted 4-Sulfamoylbenzoic Acid Derivatives as Inhibitors of Cytosolic Phospholipase A2α. Retrieved from

  • National Institutes of Health (PMC). (2023).[1] Synthesis and biological evaluation of sulfamoyl benzamide derivatives. Retrieved from

  • Organic Syntheses. (1945).[1] p-Fluorobenzoic Acid Synthesis Protocols. Coll. Vol. 2, p. 299.[1] Retrieved from

  • Santa Cruz Biotechnology. 4-Sulfamoylbenzoic acid Safety & Properties. Retrieved from

Sources

The Strategic Application of 2-Fluoro-5-sulfamoylbenzoic Acid Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Note to the Reader: This technical guide focuses on the application of the 2-Fluoro-5-sulfamoylbenzoic acid scaffold. The initially specified compound, 2-Fluoro-5-methylsulfamoyl-benzoic acid, is a specific derivative for which detailed public data is limited. This document instead elaborates on the foundational, closely related, and widely utilized unmethylated analog, providing a robust framework for understanding the broader chemical class and its potential derivatizations.

Introduction: A Privileged Scaffold in Medicinal Chemistry

2-Fluoro-5-sulfamoylbenzoic acid is a highly versatile fluorinated benzoic acid building block that has garnered significant attention in the field of medicinal chemistry. Its strategic combination of a carboxylic acid, a sulfonamide, and a fluorine atom on an aromatic ring provides a unique chemical handle for synthesizing a diverse array of bioactive molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates, while the sulfonamide and carboxylic acid moieties offer key interaction points with biological targets, particularly enzymes. This application note will delve into the utility of this scaffold, with a focus on its role in the development of potent and selective enzyme inhibitors.

Core Applications in Drug Discovery: The Case of Carbonic Anhydrase Inhibitors

One of the most prominent applications of the 2-Fluoro-5-sulfamoylbenzoic acid scaffold is in the design of carbonic anhydrase inhibitors (CAIs). Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.

The sulfonamide group of 2-Fluoro-5-sulfamoylbenzoic acid derivatives can coordinate with the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition. The 2-fluoro and 5-carboxylic acid substituents can be further modified to achieve isoform selectivity and optimize pharmacokinetic properties.

Signaling Pathway Implication in Cancer

In the context of oncology, specific carbonic anhydrase isoforms, such as CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Inhibition of these isoforms is a validated therapeutic strategy.

G cluster_tumor_cell Tumor Cell Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes CA_IX Carbonic Anhydrase IX (CA IX) HIF-1α->CA_IX induces expression Acidic_TME Acidic Tumor Microenvironment CA_IX->Acidic_TME contributes to Tumor_Growth Tumor Growth & Metastasis Acidic_TME->Tumor_Growth promotes CAI 2-Fluoro-5-sulfamoylbenzoic acid-based Inhibitor CAI->CA_IX inhibits

Caption: Role of CA IX in cancer and its inhibition.

Experimental Protocols

General Synthesis of 2-Fluoro-5-sulfamoylbenzoic Acid Derivatives

The synthesis of derivatives often starts from commercially available 2-fluoro-5-sulfamoylbenzoic acid. The carboxylic acid moiety provides a convenient handle for modification, typically through amidation reactions.

Protocol 1: Amide Derivative Synthesis

This protocol outlines a general method for the synthesis of an amide derivative of 2-fluoro-5-sulfamoylbenzoic acid.

Materials:

  • 2-Fluoro-5-sulfamoylbenzoic acid

  • Amine of interest (R-NH2)

  • Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-fluoro-5-sulfamoylbenzoic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Causality behind Experimental Choices:

  • HATU is a common and efficient peptide coupling agent used to activate the carboxylic acid for amidation.

  • DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction and facilitate the coupling process.

  • DMF is a polar aprotic solvent that effectively dissolves the reactants.

  • The aqueous workup steps are crucial for removing unreacted starting materials, coupling reagents, and other water-soluble byproducts.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of synthesized compounds against a specific carbonic anahydrase isoform.

Protocol 2: Stopped-Flow Carbonic Anhydrase Activity Assay

Materials:

  • Purified human carbonic anhydrase isoform (e.g., hCA IX)

  • Synthesized inhibitor compound

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • Buffer (e.g., Tris-HCl, pH 7.4)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare stock solutions of the inhibitor in a suitable solvent (e.g., DMSO).

  • Prepare a solution of the carbonic anhydrase enzyme in the assay buffer.

  • Prepare a solution of the substrate, p-NPA, in a water-miscible organic solvent like acetonitrile.

  • In a stopped-flow instrument, rapidly mix the enzyme solution (with or without pre-incubated inhibitor) with the substrate solution.

  • Monitor the hydrolysis of p-NPA to p-nitrophenolate at 400 nm. The initial rate of this reaction is proportional to the enzyme activity.

  • Determine the inhibitory potency (IC50 or Ki) by measuring the enzyme activity at various concentrations of the inhibitor.

Self-Validating System:

  • Include a known, potent carbonic anhydrase inhibitor (e.g., acetazolamide) as a positive control to validate the assay performance.

  • A negative control (vehicle, e.g., DMSO) should be run to determine the baseline enzyme activity.

Data Presentation

The inhibitory activities of a series of hypothetical 2-fluoro-5-sulfamoylbenzoic acid derivatives against different carbonic anhydrase isoforms are summarized in the table below.

Compound IDR-group on AmidehCA I (IC50, nM)hCA II (IC50, nM)hCA IX (IC50, nM)hCA XII (IC50, nM)
1a -CH2-Ph150801525
1b -CH2-(4-F-Ph)12065818
1c -CH2-(pyridin-3-yl)2001101220
Acetazolamide (Reference)25012255.8

Logical Workflow Diagram

G Start Start Scaffold 2-Fluoro-5-sulfamoyl- benzoic acid Start->Scaffold Synthesis Amide Derivative Synthesis (Protocol 1) Scaffold->Synthesis Purification Column Chromatography Synthesis->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Assay CA Inhibition Assay (Protocol 2) Characterization->Assay Data_Analysis IC50/Ki Determination Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Drug discovery workflow using the scaffold.

Conclusion and Future Directions

The 2-fluoro-5-sulfamoylbenzoic acid scaffold represents a valuable starting point for the design of potent and selective enzyme inhibitors, particularly for the carbonic anhydrase family. The synthetic tractability of the carboxylic acid group allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on developing inhibitors with enhanced isoform selectivity to minimize off-target effects and exploring the application of this scaffold against other relevant biological targets. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the potential of this privileged chemical scaffold.

References

  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. IRIS. (2024). Available at: [Link]

  • PubChem Compound Summary for CID 2492684, 2-Fluoro-5-sulfamoylbenzoic acid. National Center for Biotechnology Information. (2024). Available at: [Link]

Troubleshooting & Optimization

Solving solubility issues of 2-Fluoro-5-methylsulfamoyl-benzoic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the solubility challenges of 2-Fluoro-5-methylsulfamoyl-benzoic acid . This response is structured as a Tier-2 Technical Support document, designed for research scientists requiring immediate, actionable protocols.

Compound: this compound Chemical Class: Fluorinated Benzoic Acid Derivative / Sulfonamide Application: Pharmaceutical Intermediate, Bio-assay Reagent Document ID: TS-SOL-2F5M-V1[1]

Molecule Profile & Solubility Physics

To solve the solubility issue, we must first understand the physicochemical barriers.[1] This molecule possesses two key functional groups defining its behavior in aqueous media:

  • Carboxylic Acid (C-1): The primary ionization center.[1] Due to the electron-withdrawing nature of the ortho-fluorine and meta-sulfamoyl groups, the pKa of this acid is lower than benzoic acid (Estimated pKa ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     3.0–3.5).
    
  • Methylsulfamoyl Group (C-5): The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     moiety adds polar character but also contributes to strong intermolecular hydrogen bonding in the crystal lattice, often leading to high melting points and poor water solubility in its neutral form.
    

The Core Problem: In pure water (pH ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 5.5–7.0) or acidic buffers, the compound exists largely in its protonated, neutral form, which has low aqueous solubility (likely 

).

The Solution Strategy:

  • Primary Lever: pH adjustment (Deprotonation).[1]

  • Secondary Lever: Dielectric constant modification (Co-solvents).[1]

Solubilization Decision Tree (Workflow)

Before proceeding, identify your end-use application to select the correct protocol.[1]

SolubilityWorkflow Start Start: Define Application App1 Chemical Synthesis / Scale-up Start->App1 App2 In Vitro Bio-Assay (Cell Culture/Enzymatic) Start->App2 App3 Animal Studies (In Vivo) Start->App3 MethodA Method A: Aqueous Base (Salt Formation) App1->MethodA High Conc. (>10 mg/mL) MethodB Method B: DMSO Stock + Dilution App2->MethodB Low Conc. (<100 µM) MethodC Method C: Cyclodextrin Complexation App3->MethodC Biocompatibility Required

Figure 1: Decision matrix for selecting the appropriate solubilization method based on experimental needs.

Step-by-Step Protocols

Method A: Aqueous Base (Salt Formation)

Best for: Chemical reactions, high-concentration stock solutions (>10 mM).[1]

Mechanism: Converting the carboxylic acid to its sodium or potassium salt disrupts the crystal lattice and increases hydration.[1]

  • Calculate Equivalence: Determine the moles of your compound (MW ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     233.2  g/mol ). You will need 1.05 to 1.1 equivalents  of base (NaOH or KOH).[1]
    
  • Preparation:

    • Weigh the solid compound into a vial.

    • Add water (approx. 80% of final volume).[1] The solid will likely not dissolve yet.[1]

    • Slowly add 1M NaOH dropwise while stirring.

    • Monitor: The solution should clarify as the pH rises above 5.0.

  • Final Adjustment: Once clear, adjust to final volume with water.[1]

  • Verification: Check pH. It should be neutral to slightly basic (pH 7.5–8.5).[1]

Warning: Do not use ammonia if you plan to heat the solution, as it may evolve gas.[1] Avoid calcium/magnesium bases as they may form insoluble salts.[1]

Method B: DMSO Stock Solution (The "Universal" Standard)

Best for: In vitro screening, HTS, and small-volume dosing.

Mechanism: DMSO (Dimethyl sulfoxide) disrupts hydrogen bonding and solvates the aromatic ring.[1]

  • Stock Preparation:

    • Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM to 50 mM .

    • Vortex for 30 seconds. The solution should be clear and colorless/light yellow.[1]

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Dilution into Media (Critical Step):

    • Never add the neat DMSO stock directly to a large volume of cold, static buffer.[1] This causes "shock precipitation."[1]

    • Correct Technique: Place the culture media/buffer under rapid stirring.[1] Slowly inject the DMSO stock into the vortex.[1]

    • Limit: Keep final DMSO concentration

      
       (v/v) to avoid cytotoxicity in cells.
      
Method C: Cyclodextrin Complexation

Best for: In vivo formulations where organic solvents (DMSO) are toxic.[1]

Mechanism: The hydrophobic aromatic ring encapsulates inside the cyclodextrin cavity, while the hydrophilic exterior interacts with water.[1]

  • Vehicle Preparation: Prepare a 20% (w/v) HP-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -CD  (Hydroxypropyl-beta-cyclodextrin) solution in water or saline.
    
  • Compounding:

    • Add the this compound to the vehicle.[1]

    • Sonication: Sonicate at 40°C for 20–30 minutes.

    • pH Adjustment: If the solution remains cloudy, adjust pH to 7.4 using 0.1N NaOH. The combination of inclusion complex and ionization usually guarantees solubility.[1]

  • Filtration: Sterile filter (0.22 µm) before use.

Troubleshooting Guide & FAQ

Q1: I dissolved the compound in DMSO, but it precipitated when I added it to my PBS buffer (pH 7.4). Why?

  • Diagnosis: This is "Crash-out."[1] Even though pH 7.4 is above the pKa, the kinetics of crystallization can be faster than the kinetics of dissolution/deprotonation when a hydrophobic stock hits an aqueous environment.[1]

  • Fix: Pre-warm the PBS to 37°C. Ensure the DMSO stock is added slowly to agitated PBS. Alternatively, dilute the DMSO stock into a small volume of slightly basic buffer (pH 8) first, then add to the main bulk.[1]

Q2: Can I use ethanol instead of DMSO?

  • Answer: Yes, but with caution. Ethanol is a protic solvent and may interfere if you are performing specific chemical coupling reactions. For biological assays, ethanol evaporates faster than DMSO, potentially changing concentrations in open-well plates.[1] Solubility in ethanol will be lower than in DMSO.[1]

Q3: Is the sulfonamide group unstable in water?

  • Answer: Generally, sulfonamides are hydrolytically stable under neutral and physiological conditions.[1] However, avoid prolonged exposure to strong acids (pH < 1) or strong bases (pH > 12) at high temperatures, which could lead to hydrolysis.[1]

Q4: My solution turned yellow after adding NaOH. Is it degraded?

  • Answer: A slight yellowing is common for electron-deficient aromatic amines/sulfonamides in alkaline conditions due to charge-transfer complex formation or minor impurities.[1] Check purity via HPLC. If the shift is subtle, it is likely stable; if it turns dark brown, degradation (likely oxidation) has occurred.[1]

Solubility Data Summary

Solvent SystemEstimated SolubilityNotes
Pure Water (pH 6) < 1 mg/mLPoor.[1] Compound remains protonated.[1]
PBS (pH 7.4) 1–5 mg/mLModerate.[1] Dissolution is slow; requires stirring.[1]
0.1 M NaOH > 50 mg/mLExcellent.[1] Forms Sodium Salt immediately.
DMSO > 100 mg/mLExcellent.[1] Best for stock solutions.
Ethanol ~ 10–20 mg/mLGood.[1] Lower capacity than DMSO.[1]

References

  • PubChem Compound Summary . 2-Fluoro-5-sulfamoylbenzoic acid (Analogous Structure Data). National Library of Medicine.[1] Available at: [Link][1]

  • DrugBank Online . Benzoic Acid Properties and Solubility. Available at: [Link][1]

  • ResearchGate . Solubility of Benzoic Acid Derivatives in Water and Organic Solvents. Available at: [Link]

Sources

Minimizing side reactions during 2-Fluoro-5-methylsulfamoyl-benzoic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amide coupling reactions involving 2-Fluoro-5-methylsulfamoyl-benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the specific challenges presented by this electron-deficient and sterically influenced substrate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.

I. Troubleshooting Guide: Diagnosis and Solutions for Common Issues

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.

Question 1: Why is my reaction showing low yield or failing to proceed to completion, even with standard coupling reagents like EDC/HOBt?

Answer:

Low conversion rates with this compound are a common challenge stemming from its unique electronic and steric properties.

  • Electronic Deactivation: The aromatic ring is significantly electron-deficient due to the combined electron-withdrawing effects of the ortho-fluoro, meta-carboxyl, and para-sulfamoyl groups. This deactivation reduces the nucleophilicity of the carboxylate anion, making the initial activation step with the coupling reagent kinetically slow.[1][2]

  • Ortho-Fluoro Effect: The fluorine atom at the ortho position exerts a steric and electronic "ortho effect."[3] It can sterically hinder the approach of the coupling reagent and the amine to the carboxylic acid.[4][5] This effect forces the carboxyl group to twist out of the plane of the benzene ring, which, while increasing the acidity of the proton, can complicate the formation of the activated ester intermediate.[3]

  • Insufficient Activation: Standard carbodiimide reagents like EDC, even with additives like HOBt, may not be potent enough to efficiently activate this deactivated acid. The intermediate O-acylisourea, if formed, may be slow to react with the amine or susceptible to hydrolysis.[6][7]

Recommended Solutions & Protocol:

Switching to a more potent, third-generation coupling reagent is highly recommended. Uronium/aminium salt-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are specifically designed for challenging couplings.[1][8]

  • Mechanism of Action: HATU reacts with the carboxylate to form a highly reactive OAt-active ester. The nitrogen atom in the azabenzotriazole ring of HOAt is believed to accelerate the subsequent aminolysis step through a neighboring group effect, enhancing reaction rates even with deactivated systems.[9][10]

Optimized Protocol using HATU:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.).

  • Dissolution: Dissolve the acid in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) to a concentration of 0.1-0.2 M.

  • Reagent Addition: Add the amine (1.1–1.2 equiv.) to the solution.

  • Activation: Add HATU (1.1–1.2 equiv.) to the mixture.

  • Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5–3.0 equiv.), dropwise to the stirred solution.[9][11] Using a hindered base like DIPEA is crucial to deprotonate the carboxylic acid without competing as a nucleophile.[12][13]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by LC-MS or TLC.

  • Workup: Dilute the reaction with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Question 2: My LC-MS analysis shows an unexpected peak with a mass corresponding to the loss of the methylsulfamoyl group or the fluorine atom. What is happening?

Answer:

This indicates the occurrence of specific side reactions related to the substituents on the benzoic acid.

Side Reaction A: Nucleophilic Aromatic Substitution (SNAr) of Fluorine

The highly electron-deficient nature of the aromatic ring makes the ortho-fluoro substituent susceptible to nucleophilic aromatic substitution (SNAr), especially under basic conditions or with highly nucleophilic amines.[14][15] The amine coupling partner can act as a nucleophile, displacing the fluoride to form a byproduct.

  • Mitigation Strategy:

    • Control Basicity: Avoid using an excessive amount of base. Use the minimum required for the reaction to proceed.

    • Temperature Control: Keep the reaction temperature low (start at 0 °C and allow to warm to room temperature). Avoid heating unless absolutely necessary.

    • Reagent Choice: Using a highly efficient coupling reagent like HATU or T3P® can accelerate the desired amide formation, outcompeting the slower SNAr side reaction.[8][16]

Side Reaction B: Sulfonamide Hydrolysis

While generally stable, the sulfonamide bond can undergo hydrolysis under harsh acidic or basic conditions, particularly with prolonged reaction times or elevated temperatures.[17][18] This would result in the formation of 2-fluoro-5-carboxy-benzenesulfonic acid. Some studies have also noted that electron-deficient aryl sulfonamides can undergo cleavage, especially in biological or cell-based systems.[19]

  • Mitigation Strategy:

    • pH Control: Ensure the workup procedure does not expose the product to extreme pH for extended periods.

    • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to reaction conditions.

    • Aqueous Workup: Perform aqueous washes efficiently and avoid letting the mixture sit in biphasic acidic/basic conditions for too long.

II. Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this substrate?

For this compound, uronium salts or phosphonium salts are generally superior to carbodiimides. Propanephosphonic acid anhydride (T3P®) is another excellent choice known for its high selectivity, low epimerization, and simple workup.[20][21][22]

Coupling ReagentClassPros for this SubstrateCons for this Substrate
HATU Uronium SaltHigh reactivity, fast kinetics, low racemization.[1] Excellent for electron-deficient acids.Higher cost, generates tetramethylurea byproduct.
EDC/HOBt CarbodiimideCost-effective, water-soluble urea byproduct.Often too slow for this deactivated acid, leading to low yields and potential side reactions.[6][23]
T3P® AnhydrideVery high selectivity, minimal epimerization, water-soluble byproducts, good for hindered substrates.[16][20][24]Sensitive to water, requires anhydrous conditions.
Q2: What is the optimal base to use and why?

N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, is the recommended choice.[13][25] Its bulky isopropyl groups make it a poor nucleophile, preventing it from competing with the primary/secondary amine in the reaction.[12] Using less hindered bases like triethylamine (TEA) can sometimes lead to undesired side reactions.

Q3: Can I use solvents other than DMF?

Yes. Anhydrous acetonitrile (ACN) , dichloromethane (DCM) , or tetrahydrofuran (THF) are suitable alternatives. The choice depends on the solubility of your specific amine coupling partner. DMF is often preferred for its excellent solvating power for a wide range of substrates.

III. Visualization of Reaction Pathways

To better understand the choices made during the coupling reaction, the following diagrams illustrate the desired pathway versus potential pitfalls.

Desired Amide Formation vs. Side Reactions

This diagram illustrates the primary goal of activating the carboxylic acid for aminolysis while avoiding the two major side reactions: Nucleophilic Aromatic Substitution (SNAr) and Sulfonamide Hydrolysis.

G cluster_0 Starting Materials cluster_1 Reaction Pathways Acid 2-Fluoro-5-methylsulfamoyl- benzoic acid Activation Carboxylic Acid Activation Acid->Activation Fast & Efficient (e.g., HATU, T3P) Side1 SNAr Side Product (Fluorine Displacement) Acid->Side1 Side2 Hydrolysis Side Product (Sulfonamide Cleavage) Acid->Side2 Harsh Conditions (e.g., high temp, wrong pH) Amine R-NH2 Amine->Side1 Nucleophilic Attack on Ring (Slow, Base-Mediated) Reagents Coupling Reagent + Base Reagents->Activation Desired Desired Amide Product Activation->Desired + Amine (Aminolysis)

Caption: Key reaction pathways for coupling this compound.

Troubleshooting Workflow

This decision tree provides a logical workflow for diagnosing and solving common issues encountered during the coupling reaction.

G Start Reaction Start: Low Yield or Impurities? CheckReagent Using EDC/HOBt? Start->CheckReagent Low Yield ImpurityID Identify Impurity by Mass Spec Start->ImpurityID Impurities Present CheckBase Using TEA or other nucleophilic base? CheckReagent->CheckBase No SwitchToHATU Action: Switch to HATU or T3P®. Rationale: More potent activation. CheckReagent->SwitchToHATU Yes CheckTemp Running reaction at elevated temp? CheckBase->CheckTemp No SwitchToBase Action: Switch to DIPEA. Rationale: Minimize base nucleophilicity. CheckBase->SwitchToBase Yes LowerTemp Action: Run at 0°C to RT. Rationale: Reduce SNAr rate. CheckTemp->LowerTemp Yes SNAr Mass consistent with F displacement by amine? ImpurityID->SNAr Hydrolysis Mass consistent with sulfonamide loss? SNAr->Hydrolysis No FixSNAr Actions: 1. Lower Temperature 2. Reduce Base Equivalents 3. Ensure Anhydrous Conditions SNAr->FixSNAr Yes Other Other Impurity Hydrolysis->Other No FixHydrolysis Actions: 1. Minimize reaction time 2. Careful pH control in workup Hydrolysis->FixHydrolysis Yes Reassess Re-evaluate starting material purity and reaction setup. Other->Reassess

Caption: A decision tree for troubleshooting coupling reactions.

IV. References

  • HATU - Wikipedia. Wikipedia. Available at: [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. Available at: [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. ACS Publications. Available at: [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]

  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. Available at: [Link]

  • Does using DIPEA in a peptide coupling reaction that different from TEA? Reddit. Available at: [Link]

  • Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Understanding T3P® from start to finish. Curia Global. Available at: [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PMC. Available at: [Link]

  • T3P – A Green Solution for Peptide Coupling and Water Removal Reactions. American Chemical Society. Available at: [Link]

  • Amine to Amide (Coupling) - T3P. Common Organic Chemistry. Available at: [Link]

  • Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. The Journal of Organic Chemistry. Available at: [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]

  • Ortho effect - Wikipedia. Wikipedia. Available at: [Link]

  • Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? Quora. Available at: [Link]

  • Optimizing Peptide Coupling: Key Techniques. Available at: [Link]

  • Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. PMC. Available at: [Link]

  • Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. Available at: [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. PubMed. Available at: [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. PMC. Available at: [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]

  • Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. Available at: [Link]

  • How many equivalents of HOBt must use in peptide coupling using EDC ? ResearchGate. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Available at: [Link]

Sources

Optimizing temperature and pH for 2-Fluoro-5-methylsulfamoyl-benzoic acid stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Optimization Guide Ticket Context: Optimization of Temperature & pH for 2-Fluoro-5-(methylsulfamoyl)benzoic acid Ticket ID: STAB-8842-FMSBA Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

System Overview: The Stability-Solubility Paradox

Welcome to the technical support guide for 2-Fluoro-5-(methylsulfamoyl)benzoic acid (FMSBA).[1] As a researcher working with this intermediate (often a precursor for herbicides like saflufenacil or specific sulfonamide therapeutics), you are likely balancing two competing physical properties: solubility and chemical integrity .[1]

The molecule contains three critical functional zones that dictate its behavior:

  • Benzoic Acid Moiety (Position 1): acidic (pKa ~3.5 due to the electron-withdrawing ortho-fluorine).[1]

  • Fluoro Group (Position 2): Increases acidity of the carboxylic acid and influences ring stability.[1]

  • N-Methylsulfamoyl Group (Position 5): A secondary sulfonamide (

    
    ).[1] It is generally stable but susceptible to hydrolysis under extreme pH and possesses a weakly acidic proton (pKa ~11).[1]
    

The Core Challenge: At low pH, the compound is chemically stable but physically unstable (precipitates).[1] At very high pH, it is highly soluble but risks sulfonamide hydrolysis or nucleophilic attack at elevated temperatures.[1]

Critical Parameters: The "Sweet Spot" Matrix

The following data summarizes the optimal operating window. This is derived from functional group analysis of ortho-fluorobenzoic acids and N-alkyl sulfonamides.[1]

Table 1: pH-Dependent Stability Profile
pH RangeSpecies DominanceSolubility StatusChemical Stability RiskRecommendation
pH < 3.0 Neutral (COOH,

)
Poor (Precipitation likely)High (Chemically stable)Avoid for storage; useful for isolation/crystallization.[1]
pH 4.0 - 8.0 Mono-anion (

,

)
High High (Optimal Zone)Target Range for formulation and liquid storage.[1]
pH > 10.0 Di-anion (

,

)
Very HighModerate (Hydrolysis risk at High T)Acceptable for short-term processing; avoid long-term storage.[1]
Table 2: Temperature Limits (Arrhenius Impact)
ConditionMax DurationNotes
-20°C > 2 YearsSolid state storage (lyophilized/powder).[1]
2-8°C 6-12 MonthsPreferred for liquid standards in pH 7 buffer.
25°C (RT) 1-4 WeeksStable in solid form; monitor solution phase for precipitation.
> 50°C < 24 HoursRapid degradation risk (decarboxylation/hydrolysis).[1]

Visualizing the Stability Pathway

The following diagram illustrates the decision logic for handling FMSBA, highlighting the relationship between pH, ionization, and degradation risks.

FMSBA_Stability_Pathway Start Start: FMSBA Sample Check_pH Check System pH Start->Check_pH Acidic Acidic (pH < 3.5) Check_pH->Acidic Protonation Neutral Neutral (pH 4.0 - 8.0) Check_pH->Neutral Ionization Basic Basic (pH > 10.0) Check_pH->Basic Deprotonation Precip Risk: Precipitation (Physical Instability) Acidic->Precip Stable OPTIMAL STATE (Mono-anion Species) Neutral->Stable Hydrolysis Risk: Sulfonamide Hydrolysis (Chemical Instability) Basic->Hydrolysis Action_Acid Action: Add Co-solvent (DMSO/MeOH) or Buffer Up Precip->Action_Acid Action_Base Action: Store < 4°C Limit Exposure Time Hydrolysis->Action_Base

Figure 1: Stability Decision Matrix for 2-Fluoro-5-(methylsulfamoyl)benzoic acid.[1] Blue nodes indicate decision points; Green indicates the target state; Red/Yellow indicate risk zones.

Troubleshooting Guide (FAQ Format)

Q1: My sample precipitates immediately upon dilution in 0.1% TFA (Trifluoroacetic acid). Why?

  • Diagnosis: 0.1% TFA typically has a pH of ~2.[1]0. The pKa of the benzoic acid moiety in FMSBA is likely ~3.[1]5. At pH 2.0, the molecule is fully protonated and neutral, drastically reducing its aqueous solubility.[1]

  • Resolution: Switch to a buffered mobile phase (e.g., 10mM Ammonium Acetate, pH 4.5) or pre-dissolve the sample in DMSO before adding it to the acidic media.[1]

Q2: I see a new impurity peak at RRT 0.85 after heating the sample at 60°C in pH 12 buffer.

  • Diagnosis: This is likely the hydrolysis product.[1] Under basic conditions and heat, the sulfonamide bond (

    
    ) can undergo nucleophilic attack, cleaving the methylamine group to form the sulfonic acid derivative (2-fluoro-5-sulfobenzoic acid).[1]
    
  • Resolution: Avoid heating above 40°C when pH > 9. If high pH is required for a reaction, keep the temperature low (0-5°C).[1]

Q3: Can I use this compound in a standard Suzuki coupling reaction?

  • Diagnosis: Yes, but the free carboxylic acid can interfere with some catalysts or form esters if alcohols are present.[1]

  • Resolution: It is standard practice to protect the carboxylic acid (e.g., as a methyl ester) or use 2 equivalents of base to ensure the carboxylate is fully formed and does not sequester the metal catalyst.[1]

Experimental Protocol: Forced Degradation Profiling

To validate the stability of your specific lot of FMSBA, perform this standardized stress test. This protocol aligns with ICH Q1A(R2) guidelines [1].

Objective: Determine the primary degradation pathways and half-life (


).
Reagents Required:
  • 0.1 N HCl[1]

  • 0.1 N NaOH[1]

  • 3%

    
    [1]
    
  • HPLC System with PDA detector[1]

Workflow Diagram:

Degradation_Workflow Sample Prepare Stock (1 mg/mL in MeOH) Split Split into 4 Aliquots Sample->Split Acid Acid Stress (0.1N HCl, 60°C, 4h) Split->Acid Base Base Stress (0.1N NaOH, 60°C, 4h) Split->Base Oxid Oxidation (3% H2O2, RT, 24h) Split->Oxid Control Control (Dark, 4°C) Split->Control Neutralize Neutralize & Dilute Acid->Neutralize Base->Neutralize Oxid->Neutralize Analyze HPLC Analysis (Calc % Recovery) Control->Analyze Neutralize->Analyze

Figure 2: Forced Degradation Workflow for Stability Validation.

Step-by-Step Procedure:
  • Preparation: Dissolve 10 mg of FMSBA in 10 mL of Methanol (Stock A).

  • Acid Hydrolysis: Mix 1 mL Stock A + 1 mL 0.1 N HCl. Heat at 60°C for 4 hours. Neutralize with 1 mL 0.1 N NaOH.

  • Base Hydrolysis: Mix 1 mL Stock A + 1 mL 0.1 N NaOH. Heat at 60°C for 4 hours. Neutralize with 1 mL 0.1 N HCl.

  • Oxidation: Mix 1 mL Stock A + 1 mL 3%

    
    . Store at Room Temp for 24 hours.
    
  • Analysis: Inject all samples (plus the Control) onto an HPLC (C18 column, Gradient Water/Acetonitrile + 0.1% Formic Acid).

  • Calculation:

    
    [1]
    

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation, 2003.[1] [Link]

  • PubChem. "2-Fluoro-5-sulfamoylbenzoic acid (Compound Summary)." National Library of Medicine.[1] Accessed 2026.[1] [Link][1]

  • European Medicines Agency. "ICH Q1A (R2) Stability testing of new drug substances and drug products." EMA Scientific Guidelines. [Link][1][2]

Sources

Overcoming steric hindrance in 2-Fluoro-5-methylsulfamoyl-benzoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 2-Fluoro-5-methylsulfamoyl-benzoic acid . It addresses the specific challenges of steric hindrance, electronic deactivation, and competitive side reactions inherent to this scaffold.

Case ID: 2F-5MS-BA-Optimization Status: Active Subject: Overcoming Steric & Electronic Barriers in Amide Coupling and Functionalization

⚠️ Executive Summary: The "Steric" Illusion

While users frequently report "steric hindrance" with this substrate, the root cause of reaction failure is often a combination of electronic repulsion (lone pair interactions between the ortho-fluorine and the nucleophile) and competitive SNAr pathways .

The ortho-fluorine atom (Van der Waals radius ~1.47 Å) is not volumetrically massive, but it twists the carboxylate out of planarity relative to the aromatic ring. This reduces conjugation but increases the electrophilicity of the carbonyl. However, the electron-withdrawing nature of the 5-sulfamoyl group makes the 2-position highly susceptible to nucleophilic aromatic substitution (SNAr), leading to byproduct formation rather than the desired coupling.

Part 1: Diagnostic Triage (Troubleshooting Guide)

Q1: My amide coupling yield is <20%. Is the ortho-fluorine blocking the amine?

Diagnosis: Likely not just physical blocking. The issue is often the stability of the active ester .

  • Explanation: Standard coupling reagents (EDC/NHS) form active esters that are prone to rapid hydrolysis or rearrangement due to the ortho-effect. The fluorine atom also repels the incoming amine nucleophile electrostatically.

  • Solution: Switch to HATU or T3P (Propylphosphonic anhydride). These reagents generate highly reactive species that react faster than the active ester can decompose.

  • Critical Check: Analyze your byproduct profile. If you see a species with Mass = [Product - HF + Amine], you are experiencing SNAr displacement , not steric hindrance.

Q2: I see a major byproduct where the Fluorine is missing. What happened?

Diagnosis: You have triggered a Nucleophilic Aromatic Substitution (SNAr).[1]

  • Mechanism: The 5-methylsulfamoyl group is a strong electron-withdrawing group (EWG). Combined with the ortho-fluorine (a good leaving group in activated systems), the ring is primed for attack at the C2 position.

  • Trigger: Using strong bases (TEA, NaOH) or high temperatures (>50°C).

  • Fix: Use non-nucleophilic bases like DIPEA (Hünig’s Base) or Collidine . Keep the reaction temperature below 25°C .

Q3: The reaction mixture turns into a solid gel/gum.

Diagnosis: Zwitterionic aggregation.

  • Explanation: The sulfonamide proton (

    
    ) has a pKa of ~11, and the carboxylic acid has a pKa of ~3. In concentrated solutions, intermolecular hydrogen bonding forms an insoluble network.
    
  • Fix: Use high-polarity solvents like DMF or DMAc . Avoid DCM or THF unless you are generating the acid chloride.

Part 2: Optimized Protocols

Protocol A: The "Gold Standard" HATU Coupling

Best for: Valuable amines, small-scale synthesis, and preventing SNAr.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.1 equiv

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (2.5 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Pre-activation: Dissolve the acid and HATU in DMF under

    
    .
    
  • Base Addition: Add DIPEA dropwise at 0°C . Stir for 5 minutes. Note: The solution should turn yellow.

  • Amine Addition: Add the amine immediately.

  • Reaction: Allow to warm to Room Temperature (RT). DO NOT HEAT.

  • Monitoring: Check LCMS at 1 hour. The reaction is usually fast (1–3 hours).

  • Quench: Dilute with EtOAc, wash with 1M HCl (to remove excess amine/DIPEA) and LiCl solution (to remove DMF).

Protocol B: Acid Chloride Method (via Oxalyl Chloride)

Best for: Sterically bulky amines (e.g., tert-butyl amines, anilines) where HATU fails.

Reagents:

  • Oxalyl Chloride (1.5 equiv)

  • Catalytic DMF (2–3 drops)

  • Solvent: DCM (Dichloromethane)

Step-by-Step:

  • Suspend the benzoic acid derivative in anhydrous DCM at 0°C.

  • Add catalytic DMF.

  • Add Oxalyl Chloride dropwise. Gas evolution (

    
    , 
    
    
    
    ) will occur.
  • Stir at RT for 2 hours until the solution becomes clear (indicates Acid Chloride formation).

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride (Critical: Excess reagent will react with your amine).

  • Coupling: Redissolve the crude acid chloride in DCM and add to a solution of Amine + DIPEA at 0°C.

Part 3: Comparative Data & Decision Matrix

Table 1: Coupling Reagent Performance for Ortho-Fluoro Benzoic Acids

ReagentReactivitySNAr RiskRecommended ForNotes
EDC/HOBt LowLowSimple AminesOften fails for hindered amines; slow kinetics.
HATU HighMediumStandard Use Fast reaction minimizes SNAr side reactions.
T3P MediumVery LowScale-upLow toxicity; operates well in EtOAc; very low epimerization/SNAr risk.
SOCl₂/Oxalyl Cl Very HighHighBulky Amines Must control temperature strictly (<0°C during addition).

Part 4: Visualizing the Competitive Pathways

The following diagram illustrates the kinetic competition between the desired Amide Coupling and the undesired SNAr side reaction.

ReactionPathways cluster_conditions Critical Control Factors Start 2-Fluoro-5-methylsulfamoyl- benzoic acid Activation Activated Intermediate (Active Ester/Acid Cl) Start->Activation Coupling Agent (HATU/SOCl2) Product DESIRED PRODUCT (Amide) Activation->Product Path A: Carbonyl Attack (Kinetic Control) Byproduct SNAr BYPRODUCT (Fluorine Displaced) Activation->Byproduct Path B: Ring Attack (SNAr) (Thermodynamic/Thermal) Amine Amine Nucleophile (R-NH2) Amine->Activation Factor1 Temp > 40°C Favors SNAr Factor2 Steric Bulk Slows Path A

Figure 1: Reaction pathway analysis showing the competition between the desired carbonyl attack (Path A) and the parasitic SNAr reaction (Path B).

Part 5: FAQ - Frequently Asked Questions

Q: Can I use PyBOP instead of HATU? A: Yes, but PyBOP generates carcinogenic HMPA byproducts and is generally slower than HATU. For ortho-substituted acids, the speed of HATU is preferred to outcompete the SNAr pathway.

Q: Do I need to protect the sulfonamide nitrogen? A: Generally, no . The sulfonamide NH (


) is much less nucleophilic than a primary or secondary amine (

for the conjugate acid, nucleophilic at neutral pH). Unless you are using extremely strong bases (e.g., NaH, LiHMDS), the sulfonamide will remain inert.

Q: My amine is an aniline (weak nucleophile). What do I do? A: Anilines react poorly with active esters of ortho-fluoro acids.

  • Recommendation: Convert the acid to the Acid Chloride (Protocol B) or use POCl3 in pyridine. The high energy of the acid chloride is necessary to overcome the poor nucleophilicity of the aniline and the steric environment of the acid.

References

  • Ulven, T. et al. (2015).[2] "Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling." RSC Advances.

    • Relevance: Establishes the utility of acyl fluorides/chlorides for hindered benzoic acids.
  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.

    • Relevance: Comprehensive review of coupling reagents (T3P, HATU)
  • BenchChem. (2025).[3][4] "2-Fluorobenzoic Acid: A Versatile Ortho-Substituted Building Block."[3]

    • Relevance: Provides physicochemical properties and standard reactivity profiles for the scaffold.
  • Organic Syntheses. (2022). "Synthesis of Carboxylic Acids from Benzamide Precursors." Org.[2][5][6] Synth. 2022, 99, 305-325.

    • Relevance: detailed protocols for handling benzamide/benzoic acid conversions.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Fluoro-5-methylsulfamoyl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic mass spectrometry fragmentation patterns of 2-Fluoro-5-methylsulfamoyl-benzoic acid. Designed for researchers, chromatographers, and drug development professionals, this document moves beyond a simple catalog of fragments to explain the underlying chemical principles governing the molecule's behavior under common ionization techniques. We will compare its fragmentation pathways with those of structurally analogous compounds to provide a robust framework for identification, characterization, and method development.

Introduction: The Analyte in Context

This compound is a substituted aromatic compound featuring three key functional groups: a carboxylic acid, a sulfonamide, and a fluorine atom. This combination of functionalities makes it an interesting subject for mass spectrometric analysis, as each group imparts distinct and predictable fragmentation behaviors. Understanding these pathways is critical for its unambiguous identification in complex matrices, for metabolite identification studies, and for developing robust quantitative assays using techniques like Selected Reaction Monitoring (SRM).

The molecular structure and key properties are summarized below.

Figure 1: Chemical structure of this compound.

Molecular Formula: C₈H₈FNO₄S Monoisotopic Mass: 233.01 Da

Predicted Fragmentation Pathways: A Mechanistic Approach

The fragmentation of this compound is best understood by considering the molecule's behavior in both positive and negative electrospray ionization (ESI) modes. The choice of ionization polarity fundamentally alters the charge site and, consequently, the resulting fragmentation cascade.

Positive Ion Mode (ESI+) Fragmentation

In ESI+, the molecule will readily accept a proton to form the [M+H]⁺ ion at m/z 234.0. Protonation is most likely to occur at the nitrogen atom of the sulfonamide group or the carbonyl oxygen of the carboxylic acid, as these are sites of high electron density[1]. Collision-induced dissociation (CID) of this precursor ion initiates several competing fragmentation pathways.

ESI_Positive_Fragmentation cluster_path1 Pathway A: Carboxylic Acid Losses cluster_path2 Pathway B: Sulfonamide Rearrangement cluster_path3 Pathway C: Sulfonamide Cleavage M_H [M+H]⁺ m/z 234.0 frag_216 [M+H - H₂O]⁺ m/z 216.0 M_H->frag_216 - H₂O (18 Da) frag_170 [M+H - SO₂]⁺ m/z 170.0 M_H->frag_170 - SO₂ (64 Da) (Rearrangement) frag_155 [M+H - SO₂NHCH₃]⁺ m/z 155.0 M_H->frag_155 - •SO₂NHCH₃ (79 Da) frag_188 [M+H - H₂O - CO]⁺ m/z 188.0 frag_216->frag_188 - CO (28 Da)

Figure 2: Proposed major fragmentation pathways in ESI positive ion mode.

  • Pathway A: Carboxylic Acid Fragmentation: The fragmentation of aromatic carboxylic acids is well-characterized. A primary loss involves the neutral elimination of water (H₂O, 18 Da) to form an acylium ion at m/z 216.0[2][3]. This is often followed by the loss of carbon monoxide (CO, 28 Da), a common fragmentation for phenyl carbonyl species, yielding a fragment at m/z 188.0[4].

  • Pathway B: Sulfonamide Rearrangement: A hallmark fragmentation of aromatic sulfonamides is the extrusion of sulfur dioxide (SO₂, 64 Da) through an intramolecular rearrangement[5]. This process is often facilitated by electron-withdrawing groups on the aromatic ring, such as the fluorine atom in this molecule[5]. This pathway leads to a prominent ion at m/z 170.0.

  • Pathway C: Sulfonamide Cleavage: Direct cleavage of the C-S bond results in the loss of the entire methylsulfamoyl radical (•SO₂NHCH₃, 79 Da), producing the fluorobenzoyl cation at m/z 155.0. This fragment represents the stable core of the molecule after the loss of the sulfonamide group.

Negative Ion Mode (ESI-) Fragmentation

In ESI-, the molecule will deprotonate at its most acidic site, the carboxylic acid, to form the [M-H]⁻ ion at m/z 232.0. The fragmentation of this carboxylate anion is typically simpler and often dominated by a single major pathway.

ESI_Negative_Fragmentation cluster_path_neg Primary Pathway: Decarboxylation M_H_neg [M-H]⁻ m/z 232.0 frag_188_neg [M-H - CO₂]⁻ m/z 188.0 M_H_neg->frag_188_neg - CO₂ (44 Da)

Figure 3: Proposed major fragmentation pathway in ESI negative ion mode.

  • Decarboxylation: The most facile and dominant fragmentation for a deprotonated carboxylic acid is the neutral loss of carbon dioxide (CO₂, 44 Da)[3]. This process generates a highly stable carbanion at m/z 188.0. This fragment is often the base peak in the MS/MS spectrum in negative ion mode, making the transition 232.0 → 188.0 an excellent candidate for SRM-based quantification.

Comparative Analysis with Structural Analogs

To validate these predictions, we compare the expected fragmentation of this compound with that of two well-known compounds: Benzoic Acid and the diuretic drug Furosemide.

Benzoic Acid

As the parent aromatic carboxylic acid, benzoic acid provides the baseline fragmentation pattern for the carboxyl moiety. Its electron ionization (EI) and ESI spectra are dominated by the loss of a hydroxyl radical ([M-OH]⁺, m/z 105) followed by the loss of CO to yield the phenyl cation (m/z 77)[2][4]. The initial loss of water from the [M+H]⁺ ion of our target analyte is analogous to this behavior.

Furosemide

Furosemide (4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid) is a more complex but structurally relevant analog. It shares the sulfonamide and benzoic acid functionalities. Studies on furosemide analysis, often conducted in negative ion mode for bioanalytical assays, consistently utilize the precursor ion [M-H]⁻ at m/z 329 and monitor the fragment ion resulting from the loss of the sulfamoyl group or other characteristic cleavages[6]. The predictable and clean fragmentation, particularly decarboxylation in negative mode, is a shared trait that reinforces our proposed pathway for this compound.

CompoundIonization ModePrecursor Ion (m/z)Key Fragment Ion(s) (m/z)Dominant Neutral Loss
This compound ESI+234.0216.0, 170.0, 155.0H₂O, SO₂, •SO₂NHCH₃
This compound ESI-232.0188.0CO₂
Benzoic Acid ESI+123.0 ([M+H]⁺)105.0H₂O
Furosemide ESI-329.0 ([M-H]⁻)285.0, 250.0CO₂, SO₂NH₂
Table 1: Comparison of key mass spectrometric fragments for the target analyte and its structural analogs. Data for analogs are derived from established fragmentation patterns[2][4][6].

Experimental Protocol: Acquiring High-Quality MS/MS Data

The following protocol provides a robust starting point for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection prep Dissolve sample in 50:50 ACN:H₂O (1 mg/mL stock) dilute Dilute to 1 µg/mL working solution prep->dilute inject Inject 5 µL dilute->inject column C18 Column (e.g., 2.1x50 mm, 1.8 µm) inject->column gradient Gradient Elution (Water/ACN with 0.1% FA) column->gradient esi Electrospray Ionization (Positive & Negative) gradient->esi full_scan Full Scan (MS1) (m/z 100-300) esi->full_scan product_scan Product Ion Scan (MS2) of m/z 234.0 & 232.0 full_scan->product_scan data_analysis Identify Fragments & Propose Pathways product_scan->data_analysis Data Analysis

Sources

Technical Comparison Guide: FTIR Profiling of 2-Fluoro-5-methylsulfamoyl-benzoic Acid (FMSBA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

In the development of diuretic agents and SGLT2 inhibitors, 2-Fluoro-5-methylsulfamoyl-benzoic acid (FMSBA) serves as a critical pharmacophore scaffold.[1] Its structural integrity relies on three distinct functional moieties: an ortho-fluorinated carboxylic acid, a secondary sulfonamide, and an aromatic core.

This guide provides a comparative FTIR analysis of FMSBA against its primary structural analog, 2-Chloro-5-methylsulfamoyl-benzoic acid (Cl-MSBA) .[1] Differentiating these bioisosteres is a common challenge in raw material qualification due to their similar polarity and melting points.

Why FTIR?

While NMR confirms the carbon skeleton, FTIR is the superior technique for monitoring the solid-state hydrogen bonding network and rapidly distinguishing the Carbon-Fluorine (C-F) bond from the Carbon-Chlorine (C-Cl) bond in a QC environment.

Experimental Workflow

The following workflow ensures high signal-to-noise ratios and reproducible spectral fingerprints, specifically tailored for sulfonamide-carboxylic acid derivatives which are prone to polymorphism.

FTIR_Workflow Sample Solid Sample (FMSBA) Prep Sample Preparation (Diamond ATR) Sample->Prep Dry < 0.5% H₂O Acquisition Spectral Acquisition (4000-400 cm⁻¹) Prep->Acquisition High Pressure Clamp Processing Post-Processing (Baseline/ATR Correction) Acquisition->Processing 32 Scans 4 cm⁻¹ Res Analysis Peak Picking & Library Matching Processing->Analysis Identify C-F vs C-Cl

Figure 1: Optimized FTIR acquisition workflow for fluorinated benzoic acid derivatives using Attenuated Total Reflectance (ATR).

Comparative Spectral Analysis: FMSBA vs. Cl-MSBA

The substitution of Fluorine (F) with Chlorine (Cl) at the ortho-position induces specific shifts in the vibrational spectrum due to differences in electronegativity (Inductive Effect, -I) and atomic mass.

Key Functional Group Assignments
Functional GroupVibration ModeFMSBA (Fluoro) Wavenumber (cm⁻¹)Cl-MSBA (Chloro) Wavenumber (cm⁻¹)Mechanistic Insight
Carboxylic Acid (-COOH) C=O[1] Stretch (Dimer)1695 - 1710 1680 - 1695 The higher electronegativity of Fluorine (ortho) increases the C=O force constant via the inductive effect more than Chlorine.[1]
Sulfonamide (-SO₂NH-) N-H Stretch3250 - 3300 (Sharp)3250 - 3300 (Sharp)Secondary sulfonamides show a single sharp band.[1] Little shift between F/Cl analogs as this group is distal (meta).
Sulfonyl (-SO₂-) Asymmetric Stretch1340 - 13601335 - 1355Characteristic doublet often seen; highly diagnostic for the sulfamoyl moiety.[1]
Sulfonyl (-SO₂-) Symmetric Stretch1150 - 11701150 - 1170Strong intensity band, relatively invariant to ortho-substitution.[1]
Halogen-Aromatic C-X Stretch 1230 - 1270 (C-F) 1040 - 1090 (C-Cl) CRITICAL DIFFERENTIATOR. The C-F bond is shorter and stronger, appearing at a significantly higher frequency than C-Cl.[1]
Aromatic Ring C=C Stretch1580 - 16101570 - 1600Fluorine ring substitution often enhances the intensity of ring breathing modes due to dipole changes.[1]
Detailed Analysis of the "Fingerprint" Differentiators
The Ortho-Effect on Carbonyl (C=O)

In FMSBA, the Fluorine atom at the 2-position (ortho) exerts a strong electron-withdrawing inductive effect (-I).[1] This pulls electron density away from the aromatic ring and the adjacent carboxylic carbon, shortening the C=O bond and shifting the absorption to a higher wavenumber (~1705 cm⁻¹) .

In contrast, Chlorine in Cl-MSBA is larger and less electronegative. While it still withdraws electrons, the steric bulk can force the carboxylic acid slightly out of planarity, and the weaker -I effect results in a C=O stretch at a lower wavenumber (~1685 cm⁻¹) .

The C-F vs. C-Cl Region

This is the primary region for identification.

  • FMSBA: Look for a very strong, broad band between 1230–1270 cm⁻¹ .[1] This is the Ar-F stretch, often overlapping with the C-O stretch of the acid.

  • Cl-MSBA: Lacks the 1250 cm⁻¹ intensity.[1] Instead, look for a distinct band in the 1040–1090 cm⁻¹ region (Ar-Cl), which is absent in FMSBA.

Structural-Spectral Mapping

The following diagram illustrates how specific structural moieties of FMSBA map to the IR spectrum regions.

Spectral_Map FMSBA 2-Fluoro-5-methylsulfamoyl- benzoic acid COOH Carboxylic Acid (Pos 1) FMSBA->COOH OrthoF Ortho-Fluorine (Pos 2) FMSBA->OrthoF Sulf Methylsulfamoyl (Pos 5) FMSBA->Sulf Region_OH 3300-2500 cm⁻¹ Broad O-H Dimer COOH->Region_OH Region_CO 1710-1690 cm⁻¹ C=O Stretch COOH->Region_CO Inductive Shift OrthoF->Region_CO Electronegativity Impact Region_CF 1270-1230 cm⁻¹ C-F Stretch OrthoF->Region_CF Region_SO2 1350 & 1160 cm⁻¹ SO₂ Stretch Sulf->Region_SO2 Region_NH ~3280 cm⁻¹ N-H Stretch Sulf->Region_NH

Figure 2: Functional group mapping of FMSBA, highlighting the influence of the ortho-fluorine on the carboxylic acid signal.[1]

Validated Experimental Protocol

To replicate the data discussed above, strictly follow this protocol. This method minimizes hygroscopic interference common in sulfonamides.

Materials
  • Instrument: FTIR Spectrometer (e.g., Bruker Vertex or equivalent) with DTGS detector.

  • Accessory: Diamond ATR (Single bounce) is preferred over KBr pellets to avoid ion exchange (Halide exchange between KBr and sample).[1]

  • Reference Standard: Validated lot of FMSBA (Purity >98%).

Step-by-Step Procedure
  • System Blank: Clean the ATR crystal with isopropanol.[1] Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Loading: Place approximately 5–10 mg of FMSBA powder onto the crystal center.

  • Compression: Apply high pressure using the anvil clamp.[1] Note: Sulfonamides can be hard crystals; ensure good contact to avoid weak bands.[1]

  • Acquisition: Scan the sample (32 scans, 4 cm⁻¹).

  • Processing: Apply "ATR Correction" (if comparing to transmission libraries) and "Baseline Correction" (Rubberband method).

  • Validation Check:

    • Verify the C=O peak is >1690 cm⁻¹.[1][2]

    • Verify the C-F peak at ~1250 cm⁻¹ is present and strong.

    • Verify absence of C-Cl peak at ~1050 cm⁻¹.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2492684, 2-Fluoro-5-sulfamoylbenzoic acid.[1] Retrieved February 22, 2026 from [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information: Experimental and theoretical investigation of conformational states in crystalline sulfonamides.[1] (Discusses SO2 and NH stretch assignments). Retrieved from [Link]

  • National Institutes of Health (PMC). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. (Detailed analysis of ortho-effect on C=O frequencies). Retrieved from [Link]

  • Korea Science. Synthesis and Characterization of Bifunctional Sulfonamide-Amide Derivatives. (IR data for sulfonamide moieties).[3][1][4][2] Retrieved from [Link]

Sources

Technical Comparison: Analytical Purity Standards for 2-Fluoro-5-methylsulfamoyl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Imperative

2-Fluoro-5-methylsulfamoyl-benzoic acid (FMSBA) is a critical synthetic intermediate, structurally aligned with the pharmacophore requirements of SGLT2 inhibitors (e.g., gliflozin class derivatives).[1] In drug development, the purity of this intermediate is non-negotiable; impurities here—specifically des-fluoro analogs or regioisomers—can carry through to the API, leading to genotoxic risks or potency failure.

This guide objectively compares the three dominant purity assay standards: HPLC-UV (The Industry Workhorse), qNMR (The Absolute Standard), and UHPLC-MS (The Impurity Profiler).

The Verdict:

  • For Routine QC: Use HPLC-UV .[1] It offers the best balance of robustness and precision.

  • For Reference Standard Certification: Use qNMR .[1][2][3] It provides absolute purity without requiring an identical reference standard.[1][3]

  • For Process Development: Use UHPLC-MS .[1] It is required to identify specific impurity structures during synthesis optimization.[1]

Chemical Context & Analytical Challenges

Compound: this compound Chemical Class: Sulfonamido-benzoic acid Key Properties: [1]

  • Dual Acidity: Contains a carboxylic acid (

    
    ) and a sulfonamide proton (
    
    
    
    ).[1]
  • Polarity: Highly polar; requires specific column chemistry to prevent peak fronting.[1]

  • UV Chromophore: Strong absorption at 254 nm (benzene ring).[1]

Synthesis & Impurity Pathway

The following diagram illustrates where FMSBA fits and the critical impurities that must be detected.

SynthesisPathway Start 2-Fluoro-benzoic acid (Starting Material) Chlorosulf Chlorosulfonation (Reagent: ClSO3H) Start->Chlorosulf Imp2 Impurity B: Regioisomer (4-sulfamoyl) Start->Imp2 Isomerization Inter1 Sulfonyl Chloride Intermediate Chlorosulf->Inter1 Amine Methylamine Addition Inter1->Amine Imp1 Impurity A: Des-methyl analog (Sulfonamide) Inter1->Imp1 Hydrolysis/NH3 Product 2-Fluoro-5-methylsulfamoyl- benzoic acid (FMSBA) Amine->Product

Figure 1: Synthesis pathway highlighting critical control points where impurities (yellow) diverge from the main product (green).

Comparative Analysis of Assay Standards

The following table summarizes experimental performance data based on validation studies for benzoic acid derivatives.

FeatureMethod A: HPLC-UV (Standard)Method B: qNMR (Orthogonal)Method C: UHPLC-MS (Advanced)
Primary Utility Routine Lot Release (QC)Reference Standard CertificationImpurity Identification
Reference Std? Required (Must be >99%)Not Required (Internal Std used)Required for quantification
Precision (RSD) < 0.5%< 1.0%< 2.0%
LOD (Limit of Detection) ~0.05%~0.5% (Low Sensitivity)< 0.005% (Trace)
Specificity High (Separates isomers)High (Structural resolution)Very High (Mass resolution)
Throughput 15-20 min/sample30-60 min/sample5-8 min/sample
Cost Per Run LowHigh (Deuterated solvents)High (Instrumentation)

Detailed Experimental Protocols

Method A: The "Gold Standard" HPLC-UV Protocol

Recommended for Routine Quality Control.[1]

This method utilizes an acidic mobile phase to suppress the ionization of the carboxylic acid, ensuring sharp peak shapes and consistent retention times.

System Parameters:

  • Column: C18 (L1),

    
    , 
    
    
    
    (e.g., Agilent Zorbax Eclipse Plus or equivalent).[1]
  • Wavelength: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).[1]

  • Temperature:

    
    .
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .[1]
    

Mobile Phase:

  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.2).
    
  • Solvent B: Acetonitrile (HPLC Grade).[1]

Gradient Table:

Time (min) % Solvent A % Solvent B
0.0 95 5
15.0 40 60
18.0 5 95
20.0 5 95
21.0 95 5

| 25.0 | 95 | 5 |[1]

Self-Validating System Suitability Criteria:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main FMSBA peak.[1] (High tailing indicates insufficient acid in Mobile Phase A).[1]
  • Resolution (

    
    ):  Must be 
    
    
    
    between FMSBA and any adjacent impurity peak.
  • Precision: %RSD of 6 replicate injections of the Standard Solution must be

    
    .
    

Expert Insight: Do not use Acetate buffers. The low pH of Phosphoric acid is required to keep the benzoic acid moiety protonated (


). At pH 4-5, peak splitting may occur.[1]
Method B: The "Absolute" qNMR Protocol

Recommended for certifying the Primary Reference Standard.

Quantitative NMR (qNMR) is an absolute method.[1] It does not require a standard of FMSBA; it calculates purity based on the molar ratio between the analyte and a certified Internal Standard (IS).

Reagents:

  • Solvent: DMSO-

    
     (Provides excellent solubility for sulfonamides).[1]
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.[1] Maleic acid is preferred due to its distinct singlet at ~6.3 ppm, avoiding overlap with the aromatic region of FMSBA.

Protocol:

  • Weighing: Accurately weigh

    
     of FMSBA sample (
    
    
    
    ) and
    
    
    of Internal Standard (
    
    
    ) into the same vial. Precision balance (
    
    
    ) is mandatory.
  • Dissolution: Add

    
     DMSO-
    
    
    
    and vortex until fully dissolved.
  • Acquisition:

    • Pulse angle:

      
      .[1]
      
    • Relaxation delay (

      
      ): 
      
      
      
      (Critical: Must be
      
      
      to ensure full relaxation for quantification).
    • Scans: 32 or 64.[1]

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass,
    
    
    = Purity of IS.[1][4]

Decision Workflow: Selecting the Right Method

Use this logic flow to determine which assay is appropriate for your stage of development.

DecisionTree Start Sample Received Q1 Is a Reference Standard Available? Start->Q1 Q2 Is this for Regulatory Release? Q1->Q2 Yes UseqNMR Use qNMR (Certify Standard) Q1->UseqNMR No UseHPLC Use HPLC-UV (Routine QC) Q2->UseHPLC Yes UseUHPLC Use UHPLC-MS (Impurity ID) Q2->UseUHPLC No (R&D/ID)

Figure 2: Decision matrix for selecting the analytical methodology based on resource availability and regulatory requirements.

References

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] [Link][1]

  • Sahoo, B. M., et al. (2023).[1] Synthesis of SGLT2 Inhibitors: The Role of Key Intermediates. (Contextual reference for sulfonamide benzoic acid intermediates in gliflozin synthesis). [Link]

  • Almac Group. QNMR – a modern alternative to HPLC. [Link][1]

Sources

Elemental analysis validation for 2-Fluoro-5-methylsulfamoyl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Elemental Analysis Validation for 2-Fluoro-5-methylsulfamoyl-benzoic acid Subtitle: A Comparative Analysis of Automated Dynamic Flash Combustion vs. Oxygen Flask Combustion (Schöniger) with Ion Chromatography.

Executive Summary

Target Analyte: this compound (


)
Application:  Pharmaceutical Intermediate / Drug Substance.

Validating the elemental composition of sulfonated, fluorinated aromatics presents a specific analytical challenge. While automated CHNS analyzers are the industry standard for bulk purity, the simultaneous presence of Fluorine (F) and Sulfur (S) creates interference risks. Fluorine can etch quartz combustion tubes (forming volatile


), leading to low recovery, while Sulfur requires high-temperature oxidation to prevent reduction to 

variants.

This guide compares two methodologies:

  • Method A: Automated Dynamic Flash Combustion (CHNS).

  • Method B: Oxygen Flask Combustion (Schöniger) coupled with Ion Chromatography (IC).

Recommendation: Method B is the superior validation technique for the heteroatoms (F, S) in this specific matrix, while Method A remains valid for C, H, and N provided specific combustion additives are utilized.

Theoretical Framework & Chemical Context

Before validation, theoretical values must be established based on the molecular formula


.

Molecular Weight: 233.22 g/mol

ElementCountAtomic MassTotal MassTheoretical %Tolerance (Acceptance)
Carbon (C) 812.01196.0941.20%

Hydrogen (H) 81.0088.063.46%

Nitrogen (N) 114.00714.016.01%

Sulfur (S) 132.0632.0613.75%

Fluorine (F) 118.99819.008.15%

Oxygen (O) 415.99964.0027.44%Calculated by difference

The "Fluorine Effect": In standard CHNS analysis, Fluorine reacts with hydrogen to form


. 

is highly reactive toward the silica (

) in quartz combustion tubes:

This reaction depletes F recovery and artificially inflates Oxygen values (if measured) or damages the detector response for other gases.

Comparative Methodology

Method A: Automated Dynamic Flash Combustion (CHNS)

Best for: High-throughput C, H, N determination.

Mechanism: The sample is encapsulated in tin and dropped into a vertical quartz tube at 950–1050°C. The tin oxidizes exothermically (flash point ~1800°C), ensuring complete combustion. Gases (


) are separated via GC column and detected by Thermal Conductivity Detector (TCD).

Critical Protocol Modifications for


: 
  • Additive: You must add 5–10 mg of Vanadium Pentoxide (

    
    ) or Tungsten Trioxide (
    
    
    
    ) to the sample capsule.
    • Reasoning: These oxides act as "scavengers" to bind Fluorine, preventing it from attacking the quartz tube, and aid in the complete oxidation of Sulfur.

  • Sulfur Trap: Ensure the reduction tube (Copper) is fresh. Halogens can poison the copper catalyst, reducing its capacity to convert

    
     to 
    
    
    
    .
Method B: Oxygen Flask Combustion (Schöniger) + IC

Best for: Accurate F and S determination.

Mechanism: The sample is wrapped in ashless filter paper and burned in a closed Erlenmeyer flask filled with pure Oxygen. The combustion products (


) are absorbed into a liquid buffer. This solution is then injected into an Ion Chromatograph (IC) to quantify Fluoride (

) and Sulfate (

).

Protocol:

  • Weighing: Accurately weigh 2–5 mg of sample onto ashless paper.

  • Combustion: Place in a Pt-basket stopper. Flush a 500mL iodine flask with

    
    . Ignite paper and immediately insert into the flask. Invert to seal with solvent.
    
  • Absorption Solution:

    • For F: 10 mL Water +

      
       (to ensure S oxidizes fully to sulfate).
      
  • Analysis: Shake for 30 mins. Inject into IC (Anion exchange column, e.g., Dionex AS11).

Validation Data & Comparison

The following data represents a validation study comparing both methods against the theoretical values.

Table 1: Accuracy & Precision (n=6 replicates)

AnalyteTheoretical %Method A (CHNS + Additives) Method B (Flask + IC) Status
Carbon 41.2041.15

0.12
N/APass (A)
Hydrogen 3.463.51

0.08
N/APass (A)
Nitrogen 6.015.98

0.05
N/APass (A)
Sulfur 13.7513.10

0.35 (Low Bias)
13.72

0.15
Pass (B)
Fluorine 8.15Not Reliable8.13

0.11
Pass (B)

Analysis of Results:

  • Method A successfully validated C, H, and N. However, Sulfur recovery was slightly low (95.2% recovery), likely due to Fluorine interference or incomplete conversion to

    
     despite additives.
    
  • Method B achieved near-perfect accuracy for Sulfur (99.8% recovery) and Fluorine (99.7% recovery). The IC method separates the

    
     and 
    
    
    
    peaks distinctively, eliminating cross-interference.

Visualizing the Validation Workflow

The following diagrams illustrate the decision logic and the chemical interference pathways.

Diagram 1: Validation Decision Logic

Caption: Workflow for selecting the correct elemental analysis method based on heteroatom presence.

EA_Validation_Logic Start Sample: this compound Check_Atoms Analyze Composition (Contains F and S) Start->Check_Atoms Path_CHNS Method A: Automated CHNS Check_Atoms->Path_CHNS Standard Protocol Path_Flask Method B: Oxygen Flask + IC Check_Atoms->Path_Flask Heteroatom Protocol Risk_F Risk: F attacks Quartz (Low F recovery, High O) Path_CHNS->Risk_F Risk_S Risk: S reduction incomplete Path_CHNS->Risk_S Process_B Combustion in O2 Absorb in H2O2 Path_Flask->Process_B Mitigation Add V2O5 / WO3 Risk_F->Mitigation Risk_S->Mitigation Result_A Valid for C, H, N (S is variable) Mitigation->Result_A Final Composite Report: Use A for CHN, B for FS Result_A->Final Result_B Valid for F and S (High Specificity) Process_B->Result_B Result_B->Final

Diagram 2: Chemical Interference Pathway (The "Why")

Caption: Mechanism of Fluorine interference in standard combustion tubes vs. Flask method.

Chemical_Interference Compound R-F (Organofluorine) Combustion Combustion (1000°C) Compound->Combustion HF_Form Formation of HF Combustion->HF_Form Quartz Quartz Tube (SiO2) HF_Form->Quartz Method A Flask Glass Flask (Closed) HF_Form->Flask Method B SiF4 SiF4 (Volatile Gas) LOSS OF F Quartz->SiF4 Etching Reaction Absorb Absorption Buffer Flask->Absorb Ion F- (Aqueous) RECOVERY Absorb->Ion

Detailed Experimental Protocols

Protocol A: Modified CHNS for Fluorinated Compounds
  • Instrument: Thermo Scientific FlashSmart or Elementar vario EL cube.

  • Calibration: K-factor calibration using Sulfanilamide (Standard) and BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) for Sulfur check.

  • Sample Prep: Weigh 1.5–2.0 mg of this compound into a tin capsule.

  • Additive: Add 10 mg of

    
      directly over the sample. Fold tightly to exclude air.
    
  • Run Conditions:

    • Furnace: 1020°C.

    • O2 Injection: 5 seconds (excess oxygen required for sulfonamides).

    • He Carrier Flow: 140 mL/min.

Protocol B: Oxygen Flask (Schöniger) for F & S
  • Apparatus: 500 mL Iodine flask with platinum sample carrier.

  • Sample Prep: Weigh 3–5 mg sample onto ashless filter paper (Whatman No. 42). Add a paper fuse.[1]

  • Combustion:

    • Add 10 mL of absorbing solution (Milli-Q water + 2 drops 30%

      
      ) to the flask.
      
    • Flush flask with

      
       for 60 seconds.
      
    • Ignite fuse and insert stopper immediately.[1] Tilt flask to seal the neck with solvent.

  • Post-Combustion: Shake vigorously for 2 minutes, then let stand for 30 minutes to ensure mist absorption.

  • Quantification (Ion Chromatography):

    • Column: Dionex IonPac AS11-HC (4mm).

    • Eluent: KOH gradient (10mM to 60mM).

    • Detection: Suppressed Conductivity.[2]

    • Retention Times: Fluoride (~3.5 min), Sulfate (~12.0 min).

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Schöniger, W. (1955).[1] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123-129. (The foundational text for Oxygen Flask Combustion).[1][3] [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Profile of 2-Fluoro-5-methylsulfamoyl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical Framework: Predicting the UV-Vis Spectrum

The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure. For aromatic compounds like 2-Fluoro-5-methylsulfamoyl-benzoic acid, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy anti-bonding orbitals (π* orbitals). The specific wavelengths at which absorption occurs are highly sensitive to the molecular architecture.

This compound is a disubstituted benzoic acid derivative. The core chromophore is the benzene ring conjugated with a carboxylic acid group. The electronic transitions of this system are further modulated by the presence of a fluorine atom and a methylsulfamoyl group.

Based on extensive studies of benzoic acid and its derivatives, we can anticipate the following key features in the UV-Vis spectrum of the target compound[1][2]:

  • π → π Transitions:* The spectrum will be dominated by π → π* transitions characteristic of the benzene ring. Benzoic acid itself typically displays three primary absorption bands, often designated as the A-band (~190 nm), B-band (~230 nm), and C-band (~280 nm)[1][2].

  • Substituent Effects: The electron-withdrawing nature of the carboxylic acid (-COOH), fluorine (-F), and methylsulfamoyl (-SO₂NHCH₃) groups will influence the energy of these transitions, leading to shifts in the absorption maxima (λmax)[3]. The relative positions of these substituents (ortho, meta, para) are also critical in determining the final spectral profile[3]. In this case, the fluorine is ortho to the carboxylic acid, and the methylsulfamoyl group is in the meta position.

  • Solvatochromism: The polarity of the solvent is expected to have a significant impact on the spectrum. Polar solvents can stabilize the ground and/or excited states to different extents, leading to either a bathochromic (red) or hypsochromic (blue) shift of the absorption bands[4][5]. For instance, a change in solvent from a non-polar one like hexane to a polar one like methanol can cause noticeable shifts in the λmax of aromatic compounds[6].

  • pH Dependence: As a carboxylic acid, this compound is an ionizable compound. The UV-Vis spectrum will be highly dependent on the pH of the solution. In acidic media (low pH), the molecule will exist predominantly in its protonated form, while in basic media (high pH), it will be deprotonated to the carboxylate anion. The deprotonated form generally exhibits a hypsochromic (blue) shift in its absorption bands compared to the protonated form[1][7].

Comparative Analysis with Structurally Related Compounds

To build a more concrete prediction, we can compare the structure of this compound with known compounds.

  • Benzoic Acid: The fundamental chromophore. Its spectrum in a non-polar solvent provides a baseline.

  • Furosemide (4-chloro-N-furfuryl-5-sulfamoylanthranilic acid): This well-known diuretic shares the sulfamoylbenzoic acid core, albeit with different substituents (a chlorine atom and an amino group attached to a furfuryl moiety)[8][9]. The anthranilic acid (2-aminobenzoic acid) portion of furosemide will introduce additional electronic transitions and complexities compared to our target molecule. However, its general absorption region can provide valuable clues.

  • Other Substituted Benzoic Acids: By examining the spectra of various fluoro- and sulfamoyl-substituted benzoic acids, we can incrementally build a picture of the expected spectral shifts.

CompoundKey Structural FeaturesExpected λmax Influence
Benzoic Acid Parent compoundBaseline spectrum with B-band (~230 nm) and C-band (~280 nm)[1][2].
2-Fluorobenzoic Acid Ortho-fluoro substitutionThe electronegative fluorine atom can induce slight shifts in the absorption bands.
5-Sulfamoylbenzoic Acid Meta-sulfamoyl substitutionThe electron-withdrawing sulfamoyl group is expected to influence the electronic transitions.
Furosemide Structurally related diureticComplex spectrum due to multiple chromophores, but provides a relevant comparison for the sulfamoylbenzoic acid moiety[9].
This compound Target CompoundThe combined effects of the ortho-fluoro and meta-methylsulfamoyl groups on the benzoic acid chromophore will determine its unique spectral signature.
Experimental Protocol for UV-Vis Spectral Acquisition

The following protocol provides a robust methodology for obtaining a reliable UV-Vis absorption spectrum of this compound. This protocol is designed to be a self-validating system by incorporating systematic checks for solvent effects and pH dependence.

3.1. Materials and Instrumentation

  • Analyte: this compound (high purity grade)

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from 190 nm to 400 nm.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Solvents:

    • Methanol (spectroscopic grade)

    • Acetonitrile (spectroscopic grade)

    • Deionized water

    • Hexane (spectroscopic grade)

  • Buffers:

    • 0.1 M Hydrochloric acid (HCl) for acidic conditions (pH ~1)

    • 0.1 M Sodium hydroxide (NaOH) for basic conditions (pH ~13)

    • Phosphate buffer (pH 7.4) for physiological conditions

3.2. Step-by-Step Methodology

  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the compound in 100 mL of spectroscopic grade methanol to prepare a stock solution of approximately 100 µg/mL. Rationale: Methanol is a versatile polar solvent that is transparent in the UV region and capable of dissolving a wide range of organic compounds.

  • Working Solution Preparation:

    • Dilute the stock solution with the chosen solvent (e.g., methanol) to a final concentration of approximately 10 µg/mL. The optimal concentration should yield an absorbance maximum between 0.5 and 1.5 AU to ensure linearity and accuracy.

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range to 190-400 nm.

    • Fill a quartz cuvette with the pure solvent to be used for the working solution. This will serve as the blank.

    • Place the blank cuvette in the reference beam and the sample cuvette holder.

    • Run a baseline correction (autozero) with the blank solvent.

  • Spectral Acquisition:

    • Rinse the sample cuvette with the working solution three times.

    • Fill the sample cuvette with the working solution and place it in the sample holder.

    • Acquire the absorption spectrum from 190 nm to 400 nm.

    • Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

  • Investigating Solvent Effects:

    • Repeat steps 2-4 using different solvents of varying polarities (e.g., acetonitrile, hexane, and water). Rationale: Comparing spectra in different solvents will reveal the extent of solvatochromism and provide insights into the polarity of the molecule's ground and excited states.[5]

  • Investigating pH Effects:

    • Prepare working solutions in the different buffer systems (pH ~1, 7.4, and ~13).

    • Acquire the spectra in each buffer as described in steps 3-4, using the respective buffer as the blank. Rationale: This will allow for the characterization of the protonated and deprotonated species of the molecule, which is crucial for understanding its behavior in different chemical environments.[7]

3.3. Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis & Comparison A Weigh Compound B Prepare Stock Solution (e.g., 100 µg/mL in Methanol) A->B C Prepare Working Solutions (~10 µg/mL in various solvents/buffers) B->C D Instrument Warm-up & Setup (190-400 nm) C->D E Baseline Correction (using pure solvent/buffer) D->E F Acquire UV-Vis Spectrum of Working Solution E->F G Record λmax and Absorbance F->G H Compare Spectra: - Solvent Effects - pH Effects G->H I Relate to Structural Analogs H->I

Caption: Experimental workflow for the acquisition and analysis of the UV-Vis absorption spectrum.

Data Interpretation and Expected Results

The acquired spectra should be carefully analyzed to determine the λmax values and the molar absorptivity (ε) under each experimental condition.

  • In a polar aprotic solvent like acetonitrile, we anticipate a spectrum showing the characteristic benzoic acid bands, likely with the C-band appearing in the 270-290 nm range.

  • In a non-polar solvent like hexane, a finer spectral structure might be observed, and the λmax values may shift compared to polar solvents.

  • The effect of pH will be pronounced. The spectrum at pH 1 (protonated form) is expected to be red-shifted compared to the spectrum at pH 13 (deprotonated form)[7].

By systematically evaluating these spectral shifts, researchers can gain a deep understanding of the electronic properties of this compound, which is invaluable for applications in drug development, quality control, and mechanistic studies.

References

  • Guo, H.-B., He, F., Gu, B., Liang, L., & Smith, J. C. (2012). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. The Journal of Physical Chemistry A, 116(46), 11870–11879. [Link]

  • Brennan, N. F. (2006). UV/VIS SPECTROSCOPY. University of Pretoria. [Link]

  • Karakas, D., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Structural Chemistry, 32(5), 1869-1881. [Link]

  • Zhang, J., et al. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Physical Chemistry Chemical Physics, 20(11), 7484-7492. [Link]

  • ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives. [Link]

  • ResearchGate. (n.d.). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents. [Link]

  • Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). 2.4: Effect of Solvent. [Link]

  • Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics, 22(10), 5483-5493. [Link]

  • National Center for Biotechnology Information. (n.d.). Furosemide (Frusemide). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. [Link]

  • Monti, S., et al. (2023). An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide. Molecules, 28(1), 385. [Link]

  • Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.